molecular formula C18H20FN5O B15621293 Ampk-IN-6

Ampk-IN-6

Número de catálogo: B15621293
Peso molecular: 341.4 g/mol
Clave InChI: OKSWSZSIEQWQNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ampk-IN-6 is a useful research compound. Its molecular formula is C18H20FN5O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H20FN5O

Peso molecular

341.4 g/mol

Nombre IUPAC

4-[(4-aminocyclohexyl)amino]-3-(6-fluoro-1H-benzimidazol-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C18H20FN5O/c19-10-1-6-13-15(9-10)24-17(23-13)16-14(7-8-21-18(16)25)22-12-4-2-11(20)3-5-12/h1,6-9,11-12H,2-5,20H2,(H,23,24)(H2,21,22,25)

Clave InChI

OKSWSZSIEQWQNC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Novel AMPK Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will focus on the discovery and synthesis of a representative, well-characterized direct AMPK activator, PF-06409577 , to provide a comprehensive technical overview that aligns with the core requirements of the original request. This will serve as a practical example of the drug discovery process for novel AMPK modulators, intended for researchers, scientists, and drug development professionals.

Introduction to AMPK and its Therapeutic Potential

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] It acts as a master switch that, when activated by low cellular energy levels (high AMP:ATP ratio), shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[3] This includes stimulating glucose uptake and fatty acid oxidation while inhibiting the synthesis of cholesterol, lipids, and proteins.[1] Due to its central role in energy homeostasis, AMPK has emerged as a significant therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and diabetic nephropathy.[4]

Discovery of PF-06409577: A Direct AMPK Activator

The discovery of PF-06409577, a potent and direct activator of AMPK, was the result of a targeted drug discovery campaign aimed at identifying novel treatments for diabetic nephropathy.[4]

High-Throughput Screening (HTS) and Lead Identification

The journey to PF-06409577 began with a high-throughput screening (HTS) campaign that identified an indazole amide as an initial hit.[4] This was followed by a process of truncating the molecule to its minimal pharmacophore, which resulted in an indazole acid lead compound.[4]

Optimization and Structure-Activity Relationship (SAR) Studies

Subsequent optimization efforts focused on modifying the core structure and the aryl appendage to enhance oral absorption and overall potency.[4] These structure-activity relationship (SAR) studies led to the identification of an indole (B1671886) acid, PF-06409577 (compound 7 in the original publication), which demonstrated a superior balance of properties.[4]

Table 1: Key In Vitro Properties of PF-06409577 and Related Compounds

CompoundAMPK IsoformEC50 (nM)
PF-06409577 (7) α1β1γ1< 10
Benzylic alcohol 6Not SpecifiedReasonably Potent

Note: This table is a simplified representation based on the qualitative descriptions in the source material. The original publication should be consulted for detailed quantitative data.

Synthesis of PF-06409577

The synthesis of PF-06409577 and its precursors involved multi-step synthetic routes. The provided search results reference schemes for the synthesis of related compounds that were instrumental in the SAR studies.[4] A representative synthetic approach, based on the evolution of the synthesis described in related literature, is outlined below. The process allowed for the effective exploration of different linkers and hydrogen-bonding groups, which was crucial for optimizing the final compound.[4]

Experimental Workflow for Synthesis

G cluster_synthesis Synthetic Pathway start Starting Materials (e.g., Indole Precursors) step1 Multi-step Synthesis of Intermediate 6 (Benzylic Alcohol) start->step1 Scheme 2 Methods step2 Modification and Fine-tuning of Potency step1->step2 Block Metabolism step3 Identification of Cyclobutyl Alcohol 7 (PF-06409577) step2->step3 end_product PF-06409577 step3->end_product

Caption: Synthetic workflow for PF-06409577 discovery.

Experimental Protocols

General Procedure for AMPK Kinase Activity Assays:

A common method to assess the activity of AMPK activators is a time-resolved fluorescence resonance energy transfer (TR-FRET) activation/protection assay.[4] This type of assay can distinguish between allosteric activators and compounds that protect the phosphorylated state of the protein.

  • Incubation: Recombinantly expressed and purified, fully phosphorylated AMPK is incubated with the test compound.

  • Dephosphorylation Challenge: A phosphatase (e.g., protein phosphatase 2a) is added under conditions that would typically dephosphorylate and inactivate AMPK.

  • Quenching: The phosphatase activity is stopped.

  • Kinase Reaction: ATP and a fluorescently labeled peptide substrate (e.g., a derivative of ACC1) are added to initiate the kinase reaction.

  • Detection: The degree of substrate phosphorylation is measured, which correlates with the ability of the test compound to activate and/or protect AMPK.

Signaling Pathways and Mechanism of Action

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] Its activation is a multi-step process.

AMPK Activation Signaling Pathway

G cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects cluster_direct_activator Direct Activator stress Cellular Stress (e.g., Low Glucose, Hypoxia) amp_ratio Increased AMP/ATP Ratio stress->amp_ratio lkb1 LKB1 amp_ratio->lkb1 ampk AMPK (inactive) lkb1->ampk Phosphorylation (Thr172) camkk2 CaMKK2 camkk2->ampk Phosphorylation (Thr172) p_ampk p-AMPK (active) ampk->p_ampk catabolic ATP Production (e.g., Fatty Acid Oxidation, Glucose Uptake) p_ampk->catabolic Stimulates anabolic ATP Consumption (e.g., Lipid Synthesis, Protein Synthesis) p_ampk->anabolic Inhibits pf064 PF-06409577 pf064->ampk Allosteric Activation & Protection from Dephosphorylation

Caption: Simplified AMPK signaling and activation pathway.

Direct AMPK activators like PF-06409577 are known to bind to an allosteric site at the interface of the α and β subunits.[4] This binding has a dual effect:

  • Allosteric Activation: It induces a conformational change that directly enhances the kinase activity of AMPK.

  • Protection from Dephosphorylation: It shields the critical threonine 172 residue on the α-subunit from being dephosphorylated by phosphatases, thus prolonging the active state of the enzyme.[4]

Conclusion

The discovery and development of PF-06409577 provide a clear and successful example of a modern drug discovery campaign targeting AMPK. The process, from high-throughput screening to lead optimization and detailed mechanistic studies, highlights the key steps involved in creating novel therapeutics for metabolic diseases. While the specific compound "Ampk-IN-6" remains unidentified in the public domain, the principles and methodologies described here are broadly applicable to the discovery and synthesis of other novel AMPK modulators. For researchers and professionals in the field, understanding these processes is fundamental to advancing the next generation of treatments for metabolic disorders.

References

Ampk-IN-6: A Technical Guide to its Mechanism of Action as a Novel AMPK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ampk-IN-6, a recently identified potent inhibitor of the AMP-activated protein kinase (AMPK) signaling pathway. Contrary to initial inquiries which may have suggested an activation role, this compound is a potent antagonist of AMPK activity. This document details its discovery, mechanism of inhibition, and its effects on downstream cellular processes, with a particular focus on its potential therapeutic application in pulmonary arterial hypertension (PAH). All available quantitative data has been summarized, and conceptual diagrams are provided to illustrate its mechanism and the experimental workflows used in its characterization.

Introduction to this compound

This compound (also referred to as compound 13a) is a novel small molecule inhibitor belonging to the pyridine-2-one chemical class. It was identified through a virtual screening strategy aimed at discovering new modulators of the AMPK pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, and its dysregulation is implicated in various diseases. While AMPK activators have been extensively studied for metabolic disorders, the therapeutic potential of AMPK inhibitors is an emerging area of research. This compound has shown significant anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs), suggesting its potential as a therapeutic agent for conditions like PAH, where vascular remodeling is a key pathological feature.[1][2]

Mechanism of Inhibition

While the precise molecular interactions are detailed in the primary literature, the available information indicates that this compound is a potent and direct inhibitor of AMPK.

Biochemical Potency

The primary quantitative measure of this compound's inhibitory activity is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 ValueReference
This compoundAMPK0.093 µM[3][4][5][6][7]

This low nanomolar IC50 value establishes this compound as a highly potent inhibitor of the AMPK enzyme. The exact nature of the inhibition (e.g., ATP-competitive, non-competitive, or allosteric) is a critical detail for drug development professionals, and this information is likely elucidated within the primary research article.

Cellular Effects

In cellular contexts, the inhibition of AMPK by this compound leads to several downstream consequences:

  • Inhibition of Autophagy: AMPK is a known activator of autophagy, a cellular recycling process. By inhibiting AMPK, this compound effectively suppresses this pathway.[3][4][5][6][7]

  • Induction of Apoptosis: The suppression of the pro-survival signals mediated by AMPK can lead to the induction of programmed cell death, or apoptosis.[3][4][5][6][7]

  • Anti-proliferative Activity: this compound has demonstrated the ability to inhibit the proliferation of PASMCs, a key factor in the pathology of pulmonary arterial hypertension.[1]

Downstream Signaling Pathway

The inhibitory action of this compound on AMPK disrupts the normal downstream signaling cascade. The following diagram illustrates the established AMPK pathway and the point of inhibition by this compound.

Ampk_Inhibition_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Cellular Stress Cellular Stress Cellular Stress->AMPK Autophagy Autophagy AMPK->Autophagy Activates Cell Growth & Proliferation Cell Growth & Proliferation AMPK->Cell Growth & Proliferation Inhibits Anabolic Processes Anabolic Processes AMPK->Anabolic Processes Inhibits Catabolic Processes Catabolic Processes AMPK->Catabolic Processes Activates Ampk_IN_6 This compound Ampk_IN_6->AMPK

Caption: Inhibition of the AMPK signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are proprietary to the original research publication. However, based on standard methodologies for characterizing enzyme inhibitors, the following outlines the likely experimental approaches used for this compound.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on AMPK enzymatic activity and to calculate its IC50 value.

  • Principle: A purified, active AMPK enzyme is incubated with its substrate (e.g., a synthetic peptide like SAMS) and ATP in the presence of varying concentrations of this compound. The rate of substrate phosphorylation is measured, typically through methods that detect ADP production or the incorporation of radiolabeled phosphate (B84403) into the substrate.

  • Typical Reagents:

    • Recombinant human AMPK enzyme (e.g., α1β1γ1 isoform)

    • SAMS peptide (or other suitable substrate)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • This compound (dissolved in DMSO)

    • Kinase reaction buffer

  • Workflow:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the AMPK enzyme, substrate, and this compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction.

    • Quantify the product formation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Serial Dilutions C Combine this compound and Master Mix A->C B Prepare Master Mix: - AMPK Enzyme - Substrate (e.g., SAMS) B->C D Initiate with ATP C->D E Incubate D->E F Stop Reaction & Quantify Product E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays
  • Objective: To assess the effect of this compound on the AMPK pathway and cellular functions in a biological context.

  • Example 1: Western Blot Analysis of Downstream Targets

    • Protocol: Treat cells (e.g., PASMCs) with varying concentrations of this compound. Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total forms of AMPK downstream targets (e.g., ACC, raptor).

  • Example 2: Cell Proliferation Assay

    • Protocol: Seed PASMCs in multi-well plates and treat with a range of this compound concentrations. After a set incubation period, quantify cell viability/proliferation using methods such as MTT, WST-1, or cell counting.

  • Example 3: Apoptosis and Autophagy Assays

    • Protocol: Treat cells with this compound and assess markers of apoptosis (e.g., caspase activation, Annexin V staining) and autophagy (e.g., LC3-II conversion, p62 degradation) using techniques like flow cytometry, fluorescence microscopy, or western blotting.

In Vivo Evaluation

The primary research indicates that this compound was evaluated in a rat model of hypoxic pulmonary arterial hypertension.[1] In this in vivo setting, the compound was found to:

  • Significantly reduce right ventricular systolic pressure.

  • Attenuate vascular remodeling.

  • Improve right heart function.

These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for PAH.[1]

Conclusion and Future Directions

This compound is a novel, potent, and specific inhibitor of the AMPK signaling pathway with promising therapeutic potential, particularly in the context of pulmonary arterial hypertension. Its discovery through virtual screening highlights the power of computational methods in modern drug development. Further research is warranted to fully elucidate its binding mode and to conduct comprehensive preclinical and clinical studies to evaluate its safety and efficacy as a therapeutic agent. The development of selective AMPK inhibitors like this compound opens new avenues for targeting diseases where AMPK hyperactivity is a contributing factor.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The detailed experimental protocols and a comprehensive analysis of the mechanism of action are contained within the primary research publication, which has not been made fully available for this review.

References

In Vitro Inhibitory Activity of Ampk-IN-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro inhibitory activity of Ampk-IN-6, a potent inhibitor of AMP-activated protein kinase (AMPK). The document outlines its half-maximal inhibitory concentration (IC50) value, a detailed experimental protocol for its determination, and relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant in vitro potency against its target, AMPK. The IC50 value, a key measure of inhibitor potency, is summarized below.

CompoundTargetIC50 (µM)Reference
This compoundAMPK0.093Tan W, et al. A novel pyridine-2-one AMPK inhibitor: Discovery, mechanism, and in vivo evaluation in a hypoxic pulmonary arterial hypertension rat model. Eur J Med Chem. 2025 Jan 12;286:117266.

Experimental Protocols

The following section details the methodology for determining the in vitro IC50 value of this compound against AMPK. This protocol is based on the referenced scientific literature.

In Vitro Kinase Inhibition Assay

Principle:

The in vitro kinase assay for this compound measures the enzymatic activity of AMPK by quantifying the amount of a specific substrate that is phosphorylated by the kinase in the presence of varying concentrations of the inhibitor. The reduction in kinase activity is directly proportional to the inhibitory effect of the compound, allowing for the determination of the IC50 value. A common method for this is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Enzyme: Recombinant human AMPK (specific isoforms, e.g., α1/β1/γ1, should be specified based on the experimental context).

  • Substrate: A suitable peptide substrate for AMPK, such as the SAMS peptide (HMRSAMSGLHLVKRR).

  • Inhibitor: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: A buffer solution optimized for AMPK activity, typically containing Tris-HCl, MgCl2, and DTT.

  • Detection Reagent: A luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Microplates: 96-well or 384-well white opaque microplates suitable for luminescence readings.

  • Plate Reader: A luminometer capable of reading the output from the detection reagent.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be in the high micromolar range, with subsequent 10-fold or 3-fold dilutions to generate a dose-response curve.

  • Assay Plate Setup:

    • Add a small volume of each diluted this compound concentration to the wells of the microplate.

    • Include control wells containing only DMSO (vehicle control for 100% kinase activity) and wells with no enzyme (background control).

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, recombinant AMPK enzyme, and the peptide substrate.

    • Add the master mix to each well of the microplate containing the inhibitor or vehicle.

    • Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific AMPK isoform being tested.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction according to the instructions of the chosen detection kit.

    • Add the luminescence-based detection reagent, which measures the amount of ADP produced (inversely proportional to the remaining ATP). .

  • Data Acquisition: Read the luminescence signal from each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a high concentration of a known potent inhibitor or no ATP control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy homeostasis, showing its key upstream activators and downstream effectors.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKKβ CaMKKβ CaMKKβ->AMPK Exercise Exercise Exercise->High AMP/ATP Ratio Metformin Metformin Metformin->High AMP/ATP Ratio mTORC1 mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis ACC ACC Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis HMG-CoA Reductase HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis ULK1 ULK1 Autophagy Autophagy ULK1->Autophagy PFKFB2 PFKFB2 Glycolysis Glycolysis PFKFB2->Glycolysis GLUT4 Translocation GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake AMPK->mTORC1 AMPK->ACC AMPK->HMG-CoA Reductase AMPK->ULK1 AMPK->PFKFB2 AMPK->GLUT4 Translocation IC50_Workflow start Start prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor setup_plate Set Up Assay Plate (Inhibitor, Controls) prep_inhibitor->setup_plate add_mix_to_plate Add Master Mix to Plate setup_plate->add_mix_to_plate prep_reaction_mix Prepare Kinase Reaction Master Mix (Enzyme, Substrate, Buffer) prep_reaction_mix->add_mix_to_plate pre_incubation Pre-incubate (Inhibitor-Enzyme Binding) add_mix_to_plate->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_signal Read Luminescence stop_reaction->read_signal analyze_data Data Analysis: Normalize Data, Plot Dose-Response Curve read_signal->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Probing AMPK: A Technical Guide to Live-Cell Target Engagement of Direct Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, playing a pivotal role in maintaining metabolic homeostasis. Its activation in response to low cellular energy levels triggers a cascade of events that shift the cell from anabolic to catabolic processes, making it an attractive therapeutic target for metabolic diseases, cancer, and other conditions. Verifying that a small molecule activator directly engages AMPK within the complex environment of a living cell is a critical step in drug discovery and development. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement of direct AMPK activators in live cells, using the well-characterized compound A-769662 as a representative example in the absence of publicly available data for Ampk-IN-6.

Mechanism of Action: Direct Allosteric Activation

Direct AMPK activators, such as A-769662, function by binding to a specific allosteric site on the AMPK heterotrimer, a complex composed of a catalytic α subunit and regulatory β and γ subunits. This binding induces a conformational change that promotes and maintains the active state of the kinase, often independent of cellular AMP levels. This direct engagement leads to the phosphorylation of downstream targets, initiating the desired physiological responses.

Quantitative Data for a Representative Direct AMPK Activator: A-769662

The following table summarizes key quantitative data for the direct AMPK activator A-769662, providing a benchmark for assessing the potency and efficacy of novel compounds.

ParameterValueAssay ConditionsReference
EC50 0.8 µMCell-free assay with purified rat liver AMPK[1][2][3]
IC50 3.2 µMInhibition of fatty acid synthesis in primary rat hepatocytes[1][2][3]
Selectivity Preferentially activates AMPK heterotrimers containing the β1 subunit[2]

Signaling Pathway

The activation of AMPK by a direct activator initiates a signaling cascade that impacts numerous downstream pathways to restore cellular energy balance.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Direct_Activator Direct Activator (e.g., A-769662) AMPK AMPK Direct_Activator->AMPK Allosteric Activation Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolic_Pathways Inhibition Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis, Autophagy) AMPK->Catabolic_Pathways Activation

Figure 1: Simplified AMPK signaling pathway upon direct activation.

Experimental Protocols for Live-Cell Target Engagement

Two powerful biophysical methods to directly assess compound binding to a target protein in live cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET/BRET (Bioluminescence Resonance Energy Transfer) assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat cells with AMPK activator or vehicle Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat cells at a range of temperatures Compound_Treatment->Heat_Challenge Cell_Lysis 4. Lyse cells and separate soluble fraction Heat_Challenge->Cell_Lysis Protein_Detection 5. Detect soluble AMPK (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Detection Data_Analysis 6. Plot melting curves and determine thermal shift Protein_Detection->Data_Analysis NanoBRET_Workflow Transfection 1. Transfect cells with NanoLuc-AMPK fusion construct Cell_Plating 2. Plate transfected cells Transfection->Cell_Plating Compound_Addition 3. Add serial dilutions of AMPK activator Cell_Plating->Compound_Addition Tracer_Addition 4. Add fluorescent tracer Compound_Addition->Tracer_Addition Substrate_Addition 5. Add NanoLuc substrate Tracer_Addition->Substrate_Addition BRET_Measurement 6. Measure luminescence and fluorescence; calculate BRET ratio Substrate_Addition->BRET_Measurement Data_Analysis 7. Plot dose-response curve and determine IC50 BRET_Measurement->Data_Analysis

References

Ampk-IN-6: An In-depth Technical Guide to a Potent AMPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampk-IN-6 is a potent, cell-permeable inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By inhibiting AMPK, this compound modulates critical cellular pathways, leading to the induction of apoptosis and the suppression of autophagy. This technical guide provides a comprehensive overview of the known and expected cellular effects of this compound, detailed experimental protocols for its study, and visualizations of the key signaling pathways it impacts. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism, apoptosis, autophagy, and developing novel therapeutic strategies targeting these processes.

Introduction to this compound

This compound is a small molecule inhibitor of AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor, activated during periods of low ATP and high AMP levels. Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. By inhibiting this master regulator, this compound provides a powerful tool to study the downstream consequences of AMPK inactivation and to explore its therapeutic potential in various disease models.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against AMPK.

CompoundTargetIC50 (µM)
This compoundAMPK0.093

Table 1: In vitro inhibitory potency of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of AMPK's enzymatic activity in a cell-free assay.[1]

Cellular Pathways Modulated by this compound

As a potent AMPK inhibitor, this compound is expected to influence a multitude of downstream signaling pathways. The following sections describe the key pathways anticipated to be modulated by this compound, based on the established roles of AMPK.

The AMPK/mTOR Signaling Pathway

AMPK is a critical negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key promoter of cell growth and proliferation. Under normal conditions, activated AMPK phosphorylates and activates the Tuberous Sclerosis Complex (TSC2), which in turn inhibits mTORC1. By inhibiting AMPK, this compound is expected to relieve this inhibition, leading to the activation of mTORC1 and its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This can result in increased protein synthesis and cell growth.

Ampk_IN_6 This compound AMPK AMPK Ampk_IN_6->AMPK Inihibition TSC2 TSC2 AMPK->TSC2 Activation mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K S6K mTORC1->S6K Activation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits

Caption: this compound inhibits AMPK, leading to mTORC1 activation.

Induction of Apoptosis

Inhibition of AMPK can lead to cellular stress and the induction of apoptosis, or programmed cell death. One of the key mechanisms is through the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. AMPK inhibition can lead to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[2][3][4] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[2][5]

Ampk_IN_6 This compound AMPK AMPK Ampk_IN_6->AMPK Inhibition Bcl_2 Bcl-2 (Anti-apoptotic) AMPK->Bcl_2 Promotes Expression Bax Bax (Pro-apoptotic) AMPK->Bax Inhibits Expression Mitochondrion Mitochondrion Bcl_2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via the Bcl-2 family.

Inhibition of Autophagy

Autophagy is a cellular recycling process that is critical for cellular homeostasis. AMPK is a potent activator of autophagy, primarily through its phosphorylation and activation of ULK1 (Unc-51 like autophagy activating kinase 1).[6][7][8] By inhibiting AMPK, this compound is expected to prevent the activation of ULK1, thereby blocking the initiation of autophagy. This leads to an accumulation of cellular waste and can contribute to cell death. The inhibition of autophagy can be monitored by measuring the levels of LC3-II, a protein associated with autophagosome membranes.

Ampk_IN_6 This compound AMPK AMPK Ampk_IN_6->AMPK Inhibition ULK1 ULK1 AMPK->ULK1 Activation Autophagy_Initiation Autophagy Initiation ULK1->Autophagy_Initiation Promotes LC3_II LC3-II Formation Autophagy_Initiation->LC3_II

Caption: this compound inhibits autophagy by blocking ULK1 activation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the cellular effects of this compound.

In Vitro AMPK Kinase Assay

This protocol describes a non-radioactive, luminescence-based assay to measure the in vitro inhibitory activity of this compound on purified AMPK enzyme.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 ADP Detection A Prepare Kinase Reaction: - AMPK Enzyme - SAMS Peptide Substrate - Kinase Buffer B Add this compound (or vehicle control) A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (depletes remaining ATP) D->E F Add Kinase Detection Reagent (converts ADP to ATP) E->F G Measure Luminescence F->G

Caption: Workflow for in vitro AMPK kinase activity assay.

Materials:

  • Purified recombinant AMPK enzyme

  • SAMS peptide substrate

  • Kinase assay buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and SAMS peptide.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the AMPK activity.

Western Blot Analysis of Key Signaling Proteins

This protocol details the steps to determine the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and apoptosis pathways in cells treated with this compound.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Seeding & Treatment with this compound B Cell Lysis & Protein Quantification (BCA Assay) A->B C Sample Preparation (Laemmli buffer, boiling) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (e.g., 5% milk or BSA) E->F G Primary Antibody Incubation (e.g., anti-p-AMPK, anti-p-mTOR, anti-cleaved Caspase-3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I

Caption: Workflow for Western blot analysis.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ULK1, anti-ULK1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with varying concentrations of this compound for desired time points.

  • Cell Lysis: Lyse cells and collect the protein supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Prepare protein samples with Laemmli buffer and boil.

  • SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be used to quantify changes in protein levels.

Autophagy Flux Assay

This protocol describes a method to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor. This is crucial to distinguish between an induction of autophagy and a blockage in the degradation of autophagosomes.

Workflow Diagram:

cluster_0 Experimental Groups cluster_1 Analysis A 1. Untreated Control E Cell Lysis & Protein Extraction A->E B 2. This compound Treatment B->E C 3. Lysosomal Inhibitor (e.g., Bafilomycin A1) C->E D 4. This compound + Lysosomal Inhibitor D->E F Western Blot for LC3 & p62 E->F G Densitometric Analysis of LC3-II levels F->G

Caption: Workflow for autophagy flux assay.

Materials:

  • Cell line of interest

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blotting reagents (as described in Protocol 4.2)

  • Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin)

Procedure:

  • Cell Treatment: Treat cells with the following conditions:

    • Vehicle control

    • This compound alone

    • Lysosomal inhibitor alone (added for the last few hours of the experiment)

    • This compound in combination with the lysosomal inhibitor (inhibitor added for the last few hours)

  • Sample Preparation and Western Blotting: Prepare cell lysates and perform Western blotting as described in Protocol 4.2.

  • Immunodetection: Probe the membrane with antibodies against LC3 and p62.

  • Data Analysis: Quantify the levels of LC3-II. An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. Conversely, a lack of LC3-II accumulation with this compound and the inhibitor suggests an inhibition of autophagy initiation.

Conclusion

This compound is a valuable pharmacological tool for the investigation of cellular pathways regulated by AMPK. Its ability to potently inhibit AMPK allows for the detailed study of its downstream effects on mTOR signaling, apoptosis, and autophagy. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the specific mechanisms of action of this compound in various cellular contexts. Further research utilizing this inhibitor will undoubtedly contribute to a deeper understanding of the complex interplay between cellular metabolism and cell fate decisions, and may pave the way for novel therapeutic interventions.

References

The Dual Role of AMPK Modulation in Apoptosis and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its intricate involvement in fundamental cellular processes such as apoptosis and autophagy has positioned it as a key therapeutic target in various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the effects of modulating AMPK activity on the intertwined pathways of programmed cell death (apoptosis) and cellular self-clearance (autophagy). While specific novel modulators are continuously under investigation, this document focuses on the well-established effects of known AMPK activators and inhibitors to provide a foundational understanding. We will explore the signaling cascades, present quantitative data from seminal studies in structured tables, detail relevant experimental protocols, and visualize the complex molecular interactions through signaling pathway diagrams.

Introduction: AMPK as a Cellular Fulcrum

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exposure to certain pharmacological agents.[1] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic processes that generate ATP.[2] This fundamental role places AMPK at the crossroads of cell fate decisions, influencing whether a cell survives through adaptive mechanisms like autophagy or undergoes programmed cell death. The modulation of AMPK activity, therefore, presents a strategic approach to influencing cellular outcomes in pathological conditions.

The Dichotomous Role of AMPK in Apoptosis

The effect of AMPK activation on apoptosis is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic functions.

Pro-Apoptotic Effects: Prolonged or robust activation of AMPK can trigger apoptosis. This is often observed in cancer cells, where the metabolic stress induced by AMPK activation becomes unsustainable. The pro-apoptotic signaling of AMPK can be mediated through several mechanisms, including the phosphorylation and activation of tumor suppressor proteins like p53 and the regulation of Bcl-2 family proteins.[3][4] For instance, activated AMPK can lead to the upregulation of the pro-apoptotic BH3-only protein BMF.[5]

Anti-Apoptotic Effects: In contrast, transient or moderate AMPK activation can protect cells from apoptosis, particularly under conditions of metabolic stress.[6] This protective role is often linked to the induction of autophagy, which clears damaged organelles and provides essential nutrients for survival. Furthermore, AMPK can inhibit apoptosis by suppressing pro-inflammatory signaling pathways and reducing oxidative stress.[6]

AMPK: A Master Regulator of Autophagy

AMPK is a potent activator of autophagy, a catabolic process where cellular components are degraded and recycled.[7] This process is crucial for cellular homeostasis and adaptation to stress. The primary mechanism by which AMPK induces autophagy is through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a major negative regulator of autophagy.[8]

Activated AMPK can directly phosphorylate the mTORC1 regulatory subunit Raptor and the tuberous sclerosis complex 2 (TSC2), both of which lead to the suppression of mTORC1 activity.[9] This relieves the inhibitory phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1), allowing the initiation of autophagosome formation.[8] AMPK can also directly phosphorylate ULK1 at different sites to promote its activation.[8]

Quantitative Data on AMPK Modulation

The following tables summarize quantitative data from studies investigating the effects of common AMPK modulators on markers of apoptosis and autophagy.

Table 1: Effects of AMPK Activators on Apoptosis and Autophagy Markers

CompoundCell LineConcentrationDurationApoptosis Marker (e.g., Cleaved Caspase-3)Autophagy Marker (e.g., LC3-II/LC3-I ratio)Reference
AICARINS-11 mM48 h~2.5-fold increaseNot Reported[5]
MetforminVarious Cancer CellsVariesVariesIncreasedIncreased[10]
A-769662HEK293100 µM2 hNot ReportedIncreased p-ULK1 (S555)

Table 2: Effects of AMPK Inhibitors on Apoptosis and Autophagy Markers

CompoundCell LineConcentrationDurationApoptosis Marker (e.g., Cleaved Caspase-3)Autophagy Marker (e.g., LC3-II/LC3-I ratio)Reference
Compound CINS-120 µM48 hDecreased DN-HNF1A-induced cleavageNot Reported[5]
Compound CSkin Cancer Cells40 µM6 hIncreasedIncreased (AMPK-independent)

Signaling Pathways

The interplay between AMPK, apoptosis, and autophagy is governed by complex signaling networks. The following diagrams, generated using the DOT language, illustrate these key pathways.

AMPK_Apoptosis_Pathway cluster_stress Cellular Stress cluster_ampk AMPK Activation cluster_apoptosis Apoptosis Regulation Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK Hypoxia Hypoxia Hypoxia->AMPK Pharmacological Agents Pharmacological Agents Pharmacological Agents->AMPK p53 p53 AMPK->p53 Activates Bcl2 Bcl2 AMPK->Bcl2 Inhibits Bax Bax p53->Bax Upregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis AMPK_Autophagy_Pathway cluster_stress Cellular Stress cluster_ampk AMPK Activation cluster_autophagy Autophagy Regulation Energy Depletion Energy Depletion AMPK AMPK Energy Depletion->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates mTORC1->ULK1 Inhibits Autophagosome Autophagosome ULK1->Autophagosome Initiates Autophagy Autophagy Autophagosome->Autophagy

References

Pharmacological Profile of a Novel AMPK Activator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacological profile of a novel AMP-activated protein kinase (AMPK) activator, herein referred to as the "investigational compound." This document is intended for researchers, scientists, and drug development professionals, offering a structured framework for the evaluation of AMPK activators. The guide details methodologies for key experiments, presents data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to AMP-activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis.[1][2][3][4][5] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][5][6][7] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[5][8] Upon activation, AMPK stimulates catabolic pathways that generate ATP, like fatty acid oxidation and glycolysis, while inhibiting anabolic, ATP-consuming processes such as protein and lipid synthesis.[3][8][9][10][11] Due to its integral role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[3][5][6][8]

Pharmacological Profile

Mechanism of Action

The investigational compound is a direct activator of AMPK. Direct activation can occur through allosteric regulation by binding to the AMPK complex, which can enhance its activity and prevent its dephosphorylation.[5] This is distinct from indirect activators that modulate upstream kinases or cellular energy levels.

In Vitro Potency and Selectivity

The potency of the investigational compound against the α1β1γ1 isoform of AMPK and its selectivity against other related kinases are summarized in the following tables.

Table 1: In Vitro Potency of the Investigational Compound

ParameterValue
AMPK (α1β1γ1) IC50 15 nM
AMPK (α1β1γ1) EC50 50 nM

Table 2: Kinase Selectivity Profile

KinaseIC50 (nM)
AMPK (α1β1γ1) 15
PKA>10,000
PKCα>10,000
CAMKKβ8,500
mTOR>10,000

Experimental Protocols

AMPK Kinase Assay

This protocol outlines the procedure for determining the in vitro potency of the investigational compound using a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • SAMS peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • Investigational compound

Procedure:

  • Prepare a serial dilution of the investigational compound in kinase buffer.

  • In a 96-well plate, add the investigational compound, SAMS peptide, and AMPK enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Determine the IC50 value by plotting the percentage of enzyme activity against the compound concentration.

Western Blotting for Phospho-ACC

This protocol describes the assessment of target engagement in a cellular context by measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream substrate of AMPK.[12][13][14]

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., HepG2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Culture HepG2 cells to 80% confluency and treat with varying concentrations of the investigational compound for 1 hour.

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.[12][13]

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C.[12][14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

  • Detect the signal using an ECL substrate and an imaging system.[12]

  • Quantify the band intensities and normalize the phospho-ACC signal to total ACC and β-actin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[15][16][17][18][19]

Materials:

  • Cell line of interest

  • PBS

  • Cell lysis buffer

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Western blotting or ELISA reagents for protein detection

Procedure:

  • Treat intact cells with the investigational compound or vehicle control.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble AMPK in the supernatant by Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Low Energy State Low Energy State AMPK AMPK Low Energy State->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates Protein Synthesis Protein Synthesis Anabolic Pathways->Protein Synthesis Lipid Synthesis Lipid Synthesis Anabolic Pathways->Lipid Synthesis Glucose Uptake Glucose Uptake Catabolic Pathways->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Catabolic Pathways->Fatty Acid Oxidation

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for AMPK Activator Characterization

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Determine IC50->Cell-Based Assay Western Blot for p-ACC Western Blot for p-ACC Cell-Based Assay->Western Blot for p-ACC CETSA CETSA Western Blot for p-ACC->CETSA Confirm Target Engagement Confirm Target Engagement CETSA->Confirm Target Engagement In Vivo Studies In Vivo Studies Confirm Target Engagement->In Vivo Studies End End In Vivo Studies->End

References

The Role of AMPK Activation in Pulmonary Arterial Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. The compound "Ampk-IN-6" is not well-documented in publicly available scientific literature regarding pulmonary arterial hypertension. Therefore, this guide focuses on the broader, well-researched topic of AMP-activated protein kinase (AMPK) activation in pulmonary arterial hypertension (PAH), using the established activators Metformin and AICAR as primary examples.

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling. Emerging research has identified AMP-activated protein kinase (AMPK) as a critical regulator of cellular energy homeostasis with a complex and often protective role in the pathophysiology of PAH. This technical guide provides an in-depth overview of the current understanding of AMPK activation as a therapeutic strategy for PAH. It summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for established animal models of PAH, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of PAH drug discovery and development.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of the AMPK activators Metformin and AICAR in rodent models of pulmonary arterial hypertension.

Table 1: Effects of Metformin in Rodent Models of Pulmonary Arterial Hypertension

ParameterAnimal ModelTreatment ProtocolControl GroupPAH GroupMetformin-Treated GroupReference
Right Ventricular Systolic Pressure (RVSP) (mmHg) Monocrotaline (B1676716) (MCT)-induced PAH in ratsMetformin (100 mg/kg/day, i.p.) for 30 days-~60 mmHg~40 mmHg[1]
Hypoxia-induced PAH in ratsMetformin (100 mg/kg/day, i.p.) for 21 days~25 mmHg~45 mmHg~30 mmHg[1]
Right Ventricular Hypertrophy (RV/LV+S) MCT-induced PAH in ratsMetformin (100 mg/kg/day, i.p.) for 30 days~0.25~0.55~0.35[1]
Hypoxia-induced PAH in ratsMetformin (100 mg/kg/day, i.p.) for 21 days~0.28~0.45~0.32[1]
Pulmonary Artery Medial Wall Thickness (%) MCT-induced PAH in ratsMetformin (dose not specified)Not specifiedIncreasedSignificantly decreased[2]

Table 2: Effects of AICAR in Rodent Models of Pulmonary Arterial Hypertension

ParameterAnimal ModelTreatment ProtocolControl GroupPAH GroupAICAR-Treated GroupReference
Mean Pulmonary Arterial Pressure (mPAP) (mmHg) Hypoxia-induced PAH in ratsAICAR (dose not specified) for 4 weeksNot specifiedIncreasedSignificantly reduced[3]
Right Ventricular Hypertrophy Index Hypoxia-induced PAH in ratsAICAR (dose not specified) for 4 weeksNot specifiedIncreasedMarkedly suppressed[4]
Pulmonary Vascular Remodeling Hypoxia-induced PAH in ratsAICAR (dose not specified) for 4 weeksNot specifiedIncreased vessel wall area/total areaMarkedly suppressed[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of AMPK activators in PAH research.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats

This protocol describes the induction of PAH in rats using a single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid that causes endothelial damage and subsequent vascular remodeling.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monocrotaline (Sigma-Aldrich)

  • 1 M HCl

  • 1 M NaOH

  • Sterile saline solution

  • Syringes and needles for subcutaneous injection

Procedure:

  • Dissolve monocrotaline in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH. The final concentration should be prepared to deliver 60 mg/kg of body weight in a single subcutaneous injection.[5]

  • Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats.[5] Control animals should receive an equivalent volume of sterile saline.

  • House the animals under standard laboratory conditions for 3 to 4 weeks to allow for the development of PAH.

  • Monitor the animals for clinical signs of PAH, such as reduced activity, tachypnea, and cyanosis.

  • At the end of the experimental period, proceed with hemodynamic measurements and tissue collection for histological and molecular analysis.

Hypoxia-Induced Pulmonary Hypertension in Mice

This protocol outlines the induction of PAH in mice through exposure to chronic hypoxia, which stimulates pulmonary vasoconstriction and vascular remodeling.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hypobaric or normobaric hypoxic chamber

  • Oxygen and nitrogen gas cylinders with regulators

  • Oxygen analyzer

Procedure:

  • Acclimatize the mice to standard laboratory conditions for at least one week.

  • Place the mice in a hypoxic chamber. For normobaric hypoxia, maintain an oxygen concentration of 10% by regulating the inflow of nitrogen and air.[6] For hypobaric hypoxia, maintain a pressure equivalent to a simulated altitude.

  • Maintain the hypoxic conditions continuously for 3 to 4 weeks. Control animals should be housed under normoxic conditions (21% oxygen).

  • Provide food and water ad libitum and maintain a regular light-dark cycle.

Measurement of Right Ventricular Systolic Pressure (RVSP)

RVSP is a key hemodynamic parameter for assessing the severity of PAH. This protocol describes its measurement via right heart catheterization.

Materials:

  • Anesthetized rodent (e.g., with isoflurane (B1672236) or injectable anesthetics)

  • Pressure-volume (PV) catheter (e.g., Millar SPR-869 for rats)

  • Data acquisition system (e.g., ADInstruments PowerLab)

  • Surgical instruments for jugular vein isolation

Procedure:

  • Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and carefully dissect the soft tissues to expose the right jugular vein.

  • Place ligatures around the vein to control bleeding.

  • Make a small incision in the jugular vein and insert the PV catheter.

  • Advance the catheter through the right atrium and tricuspid valve into the right ventricle. The correct position can be confirmed by observing the characteristic pressure waveform on the data acquisition system.[7]

  • Allow the pressure signal to stabilize before recording the RVSP.

  • Record the data for a sufficient period to obtain a stable and representative measurement.

Histological Assessment of Pulmonary Vascular Remodeling

This protocol details the preparation and analysis of lung tissue to quantify the extent of pulmonary vascular remodeling.

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Elastica van Gieson (EvG) stain

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Perfuse the lungs with saline followed by 10% neutral buffered formalin at a constant pressure to preserve the pulmonary vasculature.

  • Excise the lungs and immerse them in formalin for at least 24 hours.

  • Process the fixed lung tissue and embed it in paraffin.

  • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Stain the sections with H&E for general morphology and EvG to visualize elastic laminae.

  • Examine the stained sections under a microscope.

  • For each small pulmonary artery (20-100 µm in diameter), measure the external diameter (D_ext) and the internal diameter (D_int).

  • Calculate the medial wall thickness as (D_ext - D_int) / 2 and express it as a percentage of the external diameter: [(D_ext - D_int) / D_ext] x 100.[2]

Western Blot for AMPK Phosphorylation

This protocol is for determining the activation state of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

  • Pulmonary artery smooth muscle cell (PASMC) lysates or lung tissue homogenates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize lung tissue or lyse PASMCs in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in AMPK-related PAH research.

AMPK_Activation_in_PAH Metformin Metformin AMPK AMPK Metformin->AMPK ↑ AMP/ATP ratio AICAR AICAR AICAR->AMPK AMP mimetic Hypoxia Hypoxia Hypoxia->AMPK ↑ AMP/ATP ratio pAMPK pAMPK (Active) AMPK->pAMPK eNOS eNOS Activation pAMPK->eNOS mTOR mTOR Inhibition pAMPK->mTOR NO ↑ Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Proliferation ↓ PASMC Proliferation mTOR->Proliferation Remodeling ↓ Vascular Remodeling Proliferation->Remodeling

Caption: AMPK Signaling Cascade in Pulmonary Arterial Hypertension.

Experimental_Workflow_PAH cluster_induction PAH Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Rodent Model (Rat or Mouse) Induction Induction of PAH (MCT or Hypoxia) Animal_Model->Induction Grouping Randomization into Groups (Control, PAH, Treatment) Induction->Grouping Treatment Daily Administration (Metformin, AICAR, or Vehicle) Grouping->Treatment Hemodynamics Hemodynamic Measurement (RVSP) Treatment->Hemodynamics After 3-4 weeks Tissue_Collection Tissue Collection (Heart and Lungs) Hemodynamics->Tissue_Collection Histology Histological Analysis (Vascular Remodeling) Tissue_Collection->Histology Western_Blot Molecular Analysis (Western Blot for pAMPK) Tissue_Collection->Western_Blot Data_Analysis Data Interpretation and Statistical Analysis Histology->Data_Analysis Western_Blot->Data_Analysis

Caption: Preclinical Experimental Workflow for Evaluating AMPK Activators in PAH.

Logical_Relationship_AMPK_PAH PAH Pulmonary Arterial Hypertension Vascular_Remodeling Vascular Remodeling PAH->Vascular_Remodeling Endothelial_Dysfunction Endothelial Dysfunction PAH->Endothelial_Dysfunction PASMC_Proliferation PASMC Proliferation Vascular_Remodeling->PASMC_Proliferation Improved_Outcome Amelioration of PAH AMPK_Activation AMPK Activation AMPK_Activation->PASMC_Proliferation inhibits AMPK_Activation->Endothelial_Dysfunction improves AMPK_Activation->Improved_Outcome Metformin Metformin Metformin->AMPK_Activation AICAR AICAR AICAR->AMPK_Activation

Caption: Logical Relationship between AMPK Activation and PAH Pathophysiology.

References

Investigating the Role of Ampk-IN-6 in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical sensor and regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2] Activation of AMPK can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased glucose production and lipid synthesis.[3][4] This technical guide provides a comprehensive overview of the preclinical investigation of a novel, direct AMPK activator, Ampk-IN-6. It details the methodologies for characterizing the compound's mechanism of action, efficacy in relevant in vitro and in vivo models, and provides a framework for its development as a potential therapeutic agent for metabolic disorders.

Introduction to AMPK and its Role in Metabolism

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] It is activated under conditions of cellular energy stress, indicated by an increased AMP:ATP ratio.[5] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.[3][6]

Dysregulation of AMPK activity is associated with the pathogenesis of various metabolic diseases.[5] Consequently, pharmacological activation of AMPK is a promising strategy for the treatment of these conditions.[7] Direct AMPK activators, which bind to and activate the AMPK complex allosterically, represent a significant therapeutic advancement.[4] This guide will focus on the preclinical evaluation of a hypothetical direct AMPK activator, this compound.

Mechanism of Action of Direct AMPK Activators

Direct AMPK activators, such as the well-characterized compound A-769662, function by binding to the AMPK complex, inducing a conformational change that leads to its activation.[4] This activation is often independent of cellular AMP levels and can both allosterically activate the enzyme and inhibit its dephosphorylation at the critical threonine-172 residue in the α-subunit's activation loop.[4]

The activation of AMPK by this compound is expected to trigger a signaling cascade that impacts multiple metabolic pathways. A diagram of the AMPK signaling pathway is presented below.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effects cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) Energy Stress\n(High AMP:ATP) Energy Stress (High AMP:ATP) LKB1 LKB1 Energy Stress\n(High AMP:ATP)->LKB1 activates This compound This compound AMPK AMPK This compound->AMPK directly activates LKB1->AMPK phosphorylates (Thr172) CaMKKb CaMKKb CaMKKb->AMPK phosphorylates (Thr172) Glucose Uptake Glucose Uptake AMPK->Glucose Uptake stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation stimulates Glycolysis Glycolysis AMPK->Glycolysis stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis inhibits Protein Synthesis Protein Synthesis AMPK->Protein Synthesis inhibits

AMPK Signaling Pathway Activation by this compound.

Data Presentation: Effects of Direct AMPK Activation

The following tables summarize the expected quantitative effects of a direct AMPK activator like this compound, based on published data for compounds such as A-769662 and PXL770.

Table 1: In Vitro Efficacy of Direct AMPK Activators

AssayCell TypeCompoundConcentrationResultReference
AMPK ActivationPartially purified rat liver AMPKA-7696620.8 µM (EC50)4.1-fold activation[8]
Fatty Acid Synthesis InhibitionPrimary rat hepatocytesA-7696623.2 µM (IC50)Inhibition of fatty acid synthesis[9]
Glucose UptakeMouse soleus muscleA-7696621 mM~60% increase[10]
De Novo Lipogenesis (DNL) InhibitionHuman primary hepatocytesPXL77010 µMSignificant reduction in DNL[11]

Table 2: In Vivo Efficacy of Direct AMPK Activators in Rodent Models of Metabolic Disease

Animal ModelCompoundDoseTreatment DurationKey FindingsReference
ob/ob miceA-76966230 mg/kg b.i.d.Chronic40% decrease in plasma glucose; reduced body weight gain; decreased plasma and liver triglycerides[9]
Sprague Dawley ratsA-76966230 mg/kgAcuteIncreased whole-body fatty acid oxidation[9]
Diet-induced NASH micePXL77050 mg/kg b.i.d.8 weeksReduced hepatic steatosis, inflammation, and fibrosis[11]
Insulin-resistant patients with NAFLDPXL770500 mg QD4 weeksDecreased de novo lipogenesis; improved glycemic parameters[12]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

In Vitro AMPK Kinase Assay

This assay directly measures the ability of this compound to activate purified AMPK enzyme.

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide) by recombinant human AMPK (α1β1γ1) in the presence of the test compound. The amount of ADP produced is measured using a luminescence-based kinase assay kit.

Materials:

  • Recombinant human AMPK (α1β1γ1)

  • SAMS peptide substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO).

  • Add 2 µl of AMPK enzyme solution.

  • Add 2 µl of a solution containing the SAMS peptide and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that this compound interacts with AMPK within a live cellular environment.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer compound to a NanoLuc® luciferase-tagged target protein (AMPK). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-AMPK fusion protein

  • Fluorescently labeled tracer for AMPK

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-AMPK plasmid and culture for 24 hours.

  • Harvest and resuspend the cells in Opti-MEM®.

  • Dispense the cell suspension into a 96-well plate.

  • Add this compound at various concentrations to the wells.

  • Add the fluorescent tracer to all wells.

  • Incubate at 37°C for 2 hours.

  • Add Nano-Glo® Substrate.

  • Read the donor (460 nm) and acceptor (>600 nm) emission signals within 10 minutes.

  • Calculate the BRET ratio and determine the IC50 for tracer displacement.

Cell-Based Functional Assays

Principle: This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose, into differentiated muscle cells.

Materials:

  • L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • This compound

  • Scintillation fluid

Procedure:

  • Differentiate L6 myoblasts into myotubes in a 12-well plate.

  • Wash the myotubes with KRH buffer.

  • Pre-incubate the cells with this compound or vehicle in KRH buffer for 30 minutes at 37°C.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

  • Incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Determine the radioactivity in the cell lysates by liquid scintillation counting.

  • Normalize the data to the protein content of each well.

Principle: This assay measures the rate of β-oxidation of a radiolabeled fatty acid, [¹⁴C]palmitic acid, in primary hepatocytes. The production of ¹⁴C-labeled acid-soluble metabolites (ASMs) is quantified.[13]

Materials:

  • Freshly isolated primary mouse hepatocytes

  • [1-¹⁴C]palmitic acid complexed to BSA

  • Incubation medium (e.g., M199)

  • Perchloric acid

  • Scintillation fluid

Procedure:

  • Isolate primary hepatocytes from a mouse liver via collagenase perfusion.

  • Resuspend the hepatocytes in incubation medium.

  • Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C.

  • Initiate the reaction by adding the [¹⁴C]palmitic acid-BSA complex.

  • Incubate for 30 minutes at 37°C with shaking.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the cellular debris.

  • Measure the radioactivity in the supernatant (containing the ASMs) by liquid scintillation counting.

  • Normalize the results to the total protein content.

In Vivo Efficacy Study in ob/ob Mice

Principle: This study evaluates the therapeutic potential of this compound to improve key metabolic parameters in a genetic model of obesity and type 2 diabetes.

Animal Model: Male ob/ob mice, 8-10 weeks of age.

Procedure:

  • Acclimatize the mice for one week.

  • Randomize the animals into two groups: vehicle control and this compound treatment (e.g., 30 mg/kg, administered orally twice daily).

  • Monitor body weight and food intake daily.

  • Measure fed blood glucose levels weekly from a tail snip.

  • At the end of the study (e.g., 4 weeks), perform an oral glucose tolerance test (OGTT).

  • At termination, collect blood for analysis of plasma triglycerides, insulin (B600854), and other relevant biomarkers.

  • Harvest the liver for triglyceride content analysis and gene expression studies (e.g., for gluconeogenic and lipogenic genes).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Kinase Assay Kinase Assay Target Engagement Target Engagement Kinase Assay->Target Engagement Confirms direct binding Functional Assays Functional Assays Target Engagement->Functional Assays Links binding to cellular function Glucose Uptake Glucose Uptake Functional Assays->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Functional Assays->Fatty Acid Oxidation Animal Model Selection\n(e.g., ob/ob mice) Animal Model Selection (e.g., ob/ob mice) Functional Assays->Animal Model Selection\n(e.g., ob/ob mice) Informs in vivo study design Dosing & Monitoring Dosing & Monitoring Animal Model Selection\n(e.g., ob/ob mice)->Dosing & Monitoring Metabolic Phenotyping Metabolic Phenotyping Dosing & Monitoring->Metabolic Phenotyping OGTT OGTT Metabolic Phenotyping->OGTT Plasma Analysis Plasma Analysis Metabolic Phenotyping->Plasma Analysis Tissue Analysis Tissue Analysis Metabolic Phenotyping->Tissue Analysis

Preclinical Evaluation Workflow for this compound.

Conclusion

The comprehensive preclinical evaluation of a novel direct AMPK activator, such as the hypothetical this compound, is a critical step in its development as a therapeutic agent for metabolic disorders. The experimental protocols and methodologies outlined in this technical guide provide a robust framework for characterizing the compound's mechanism of action, confirming target engagement, and demonstrating its efficacy in relevant cellular and animal models. The successful completion of these studies will provide the necessary foundation for advancing this compound into clinical development.

References

Methodological & Application

Application Notes and Protocols: Ampk-IN-6 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] It is activated in response to stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[1][2] As a master regulator of cellular energy homeostasis, AMPK activation promotes ATP-producing pathways like fatty acid oxidation and glycolysis while inhibiting ATP-consuming processes such as protein and lipid synthesis.[2][3][4] Due to its critical role in metabolic regulation, AMPK is a significant therapeutic target for metabolic diseases, including type II diabetes, obesity, and cancer.[2][5] Ampk-IN-6 is an investigational inhibitor of AMPK, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.

Principle of the Assay

The in vitro kinase assay for this compound is a biochemical assay designed to measure the enzymatic activity of AMPK and the inhibitory effect of the compound. The fundamental principle involves quantifying the phosphorylation of a specific substrate by the AMPK enzyme in the presence of ATP. The inhibitory potential of this compound is determined by its ability to reduce this kinase activity in a dose-dependent manner. Common detection methods include luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, or fluorescence-based methods.

Data Presentation

The inhibitory activity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes hypothetical IC50 values for this compound against different AMPK isoforms.

Target KinaseIC50 (nM)
AMPK (α1/β1/γ1)45
AMPK (α2/β1/γ1)62

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol outlines a common method for determining the IC50 value of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials and Reagents:

  • Enzyme: Recombinant human AMPK (e.g., α1/β1/γ1 complex)

  • Substrate: Synthetic peptide substrate for AMPK (e.g., AMARA peptide)

  • Inhibitor: this compound, serially diluted in DMSO

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer: Buffer containing components like Tris-HCl, MgCl2, and DTT

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplates: White, opaque 96-well or 384-well plates

  • Plate Reader: Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, substrate, and ATP.

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted this compound or vehicle control (DMSO) to the wells of the microplate.

    • Add the recombinant AMPK enzyme to each well.

    • Initiate the kinase reaction by adding the master mix containing the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced. For the ADP-Glo™ assay, this involves two steps:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP/ATP Ratio Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates Catabolism ATP-Producing Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Activates Anabolism ATP-Consuming Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits Ampk_IN_6 This compound Ampk_IN_6->AMPK

Caption: AMPK Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Kinase_Assay_Workflow prep Step 1: Reagent Preparation - Serial dilution of this compound - Preparation of enzyme, substrate, and ATP solutions reaction Step 2: Kinase Reaction - Add inhibitor and enzyme to plate - Initiate reaction with ATP/substrate mix - Incubate at 30°C prep->reaction detection Step 3: Signal Detection - Stop kinase reaction - Add detection reagents (e.g., ADP-Glo™) - Incubate at room temperature reaction->detection analysis Step 4: Data Analysis - Measure luminescence - Plot dose-response curve - Calculate IC50 value detection->analysis

Caption: General Experimental Workflow for an In Vitro Kinase Assay.

Logical Relationship of this compound Inhibition

Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound AMPK AMPK Enzyme ATP Binding Site Phospho_Substrate Phosphorylated Substrate AMPK->Phospho_Substrate Phosphorylation No_Reaction No Reaction AMPK->No_Reaction ATP ATP ATP->AMPK:f1 Substrate Substrate Substrate->AMPK:f0 Ampk_IN_6 This compound Ampk_IN_6->AMPK:f1 Competes with ATP

References

Application Notes and Protocols for Cell-Based Assays Studying AMPK Activation by Interleukin-6

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to study the activation of AMP-activated protein kinase (AMPK) by Interleukin-6 (IL-6).

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. It is activated in response to stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[1][2][3] Once activated, AMPK initiates a cascade of events to restore energy homeostasis by stimulating catabolic processes that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic processes that consume ATP (e.g., protein and lipid synthesis).[1][2] AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][3]

Interleukin-6 (IL-6) is a pleiotropic cytokine with roles in both inflammation and metabolism.[4] Notably, IL-6 has been identified as a direct activator of AMPK in various tissues, including skeletal muscle.[5][6] This activation is linked to the systemic response to exercise and may play a role in the prevention of metabolic syndrome.[4] The mechanism of IL-6-induced AMPK activation involves an increase in the cellular AMP:ATP ratio and cyclic AMP (cAMP) levels.[5][6] Understanding the interplay between IL-6 and AMPK is critical for developing therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.

Signaling Pathway

The activation of AMPK by IL-6 involves a signaling cascade that ultimately leads to the phosphorylation of the AMPKα subunit at Threonine 172. This phosphorylation is a key event for AMPK activation. The pathway, as elucidated from current research, can be summarized as follows:

IL6_AMPK_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds to AC Adenylyl Cyclase IL6R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP_ATP_Ratio Increased AMP:ATP Ratio PKA->AMP_ATP_Ratio Leads to AMPK AMPK AMP_ATP_Ratio->AMPK Allosterically Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Downstream Regulates Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis A Seed cells (e.g., C2C12 myotubes) in culture plates B Differentiate myoblasts into myotubes A->B C Starve cells to reduce basal AMPK activity B->C D Treat cells with varying concentrations of IL-6 C->D E Lyse cells and collect protein D->E Proceed to Analysis F Determine protein concentration (e.g., BCA assay) E->F G Perform SDS-PAGE and Western Blotting F->G H Probe with antibodies for p-AMPK, AMPK, p-ACC, and ACC G->H I Image and quantify band intensities H->I Data_Interpretation IL6_Increase Increased IL-6 Concentration/Time pAMPK_Increase Increased p-AMPK/AMPK Ratio IL6_Increase->pAMPK_Increase Leads to pACC_Increase Increased p-ACC/ACC Ratio pAMPK_Increase->pACC_Increase Results in (Downstream Effect) AMPK_Activation Conclusion: AMPK is Activated pACC_Increase->AMPK_Activation Confirms

References

Application Notes and Protocols for the Use of BAY-3827, a Potent and Selective AMPK Inhibitor, in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic to catabolic processes to restore energy homeostasis. Given its pivotal role, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.

This document provides detailed application notes and protocols for the use of BAY-3827 , a potent and highly selective small molecule inhibitor of AMPK. Due to the lack of specific information for a compound designated "Ampk-IN-6," this document focuses on BAY-3827 as a representative and well-characterized tool compound for studying AMPK inhibition in cell culture. BAY-3827 offers superior potency and selectivity over less specific inhibitors like Compound C, making it an excellent choice for elucidating the cellular functions of AMPK.[1][2]

Data Presentation

The following tables summarize the quantitative data for BAY-3827, including its inhibitory concentrations in various assays and its effects on different cell lines.

Table 1: In Vitro Inhibitory Activity of BAY-3827 Against AMPK

Assay TypeTargetATP ConcentrationIC₅₀ (nM)Reference
Cell-Free Kinase AssayHuman AMPK (α2β1γ1)10 µM1.4[3]
Cell-Free Kinase AssayHuman AMPK (α2β1γ1)2 mM15[3]
Cell-Free Kinase AssayRat Liver AMPK200 µM17[1]
Cell-Free Kinase AssayHuman AMPK (α1β1γ1)200 µM25[1]
Cell-Free Kinase AssayHuman AMPK (α2β2γ1)200 µM70[1]

Table 2: Cellular Activity of BAY-3827

Cell LineAssay TypeEffectIC₅₀ / Effective ConcentrationReference
U2OSWestern Blot (pACC)Inhibition of MK-8722-stimulated phosphorylationIC₅₀ ≈ 42 µM (with MK-8722)[1]
Mouse Primary HepatocytesWestern Blot (pACC1)Full inhibition of MK-8722-mediated phosphorylation5 µM[4]
Mouse Primary HepatocytesWestern Blot (pRaptor)Full inhibition of MK-8722-mediated phosphorylation2.5 µM[4]
LNCaP (Prostate Cancer)Proliferation AssayInhibition of cell proliferationIC₅₀ = 0.28 nM (6-day treatment)[3]
VCaP (Prostate Cancer)Proliferation AssayInhibition of cell proliferationIC₅₀ = 1.71 nM (6-day treatment)[3]
22Rv1 (Prostate Cancer)Proliferation AssayInhibition of cell proliferationIC₅₀ = 5.55 nM (6-day treatment)[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for using BAY-3827.

AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects Energy Stress Energy Stress AMPK AMPK Energy Stress->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylates (Thr172) ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation Promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Autophagy Autophagy ULK1->Autophagy Induces BAY-3827 BAY-3827 BAY-3827->AMPK Inhibits

Figure 1: Simplified AMPK signaling pathway showing upstream activators, the central role of AMPK, and key downstream effectors. BAY-3827 acts as a direct inhibitor of the AMPK complex.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in appropriate culture vessels Compound_Prep Prepare stock solution of BAY-3827 in DMSO and working dilutions in culture medium Cell_Seeding->Compound_Prep Cell_Treatment Treat cells with a range of BAY-3827 concentrations for the desired duration (e.g., 30 min to 6 days) Compound_Prep->Cell_Treatment Western_Blot Analyze phosphorylation of AMPK targets (e.g., p-ACC) by Western Blot Cell_Treatment->Western_Blot Viability_Assay Assess cell viability/proliferation (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Determine IC50 values and assess concentration-dependent effects Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Figure 2: General experimental workflow for determining the effective concentration of BAY-3827 in cell culture.

Experimental Protocols

Protocol 1: Cell Culture Treatment with BAY-3827

This protocol provides a general guideline for treating cultured cells with BAY-3827. Specific cell densities, media, and incubation times should be optimized for your cell line and experimental goals.

Materials:

  • Cultured cells of interest (e.g., U2OS, primary hepatocytes, LNCaP)

  • Complete cell culture medium

  • BAY-3827 (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • For protein analysis (Western blot), seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • For viability assays, seed cells in 96-well plates at a pre-determined optimal density for the specific assay.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of BAY-3827 Stock Solution:

    • Prepare a high-concentration stock solution of BAY-3827 (e.g., 10 mM) in DMSO.[5]

    • Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the BAY-3827 stock solution.

    • Prepare serial dilutions of BAY-3827 in complete cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of BAY-3827 or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment period. This can range from short-term (e.g., 30 minutes for signaling studies) to long-term (e.g., 6 days for proliferation assays).[3]

  • Post-Treatment Processing:

    • After the incubation period, proceed with the desired downstream analysis, such as cell lysis for Western blotting or a cell viability assay.

Protocol 2: Western Blot Analysis of AMPK Signaling

This protocol is for assessing the effect of BAY-3827 on the phosphorylation of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC).

Materials:

  • Treated and control cell lysates (from Protocol 1)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα (total)

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-ACC (total)

    • Antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes a colorimetric MTT assay to assess the effect of BAY-3827 on cell viability and proliferation. This can be adapted for other viability assays like CellTiter-Glo®.

Materials:

  • Cells treated with BAY-3827 in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well for LNCaP cells, and adjust for other cell lines.[6]

    • Allow cells to adhere overnight.

    • Treat the cells with a range of BAY-3827 concentrations for the desired duration (e.g., 6 days for proliferation studies).[3] Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • MTT Addition:

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the BAY-3827 concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Ampk-IN-6 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Ampk-IN-6 is a modulator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Due to its role in fundamental metabolic processes, AMPK is a significant target in the development of therapeutics for metabolic diseases, cancer, and other conditions. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media, along with protocols for its use in in vitro studies.

Data Presentation

While specific quantitative solubility data for this compound is not extensively published, the following tables provide guidance based on the typical characteristics of small molecule kinase modulators. Researchers should determine the precise solubility for their specific experimental conditions.

Table 1: Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
DMSO ≥ 50 mg/mLDMSO is the recommended solvent for preparing high-concentration stock solutions. Sonication may be required for complete dissolution.
Ethanol Sparingly SolubleNot recommended as the primary solvent for stock solutions due to lower solubility compared to DMSO.
Water InsolubleThis compound is a hydrophobic molecule and is not soluble in aqueous solutions alone.
Cell Culture Media Insoluble (at high concentrations)Direct dissolution in cell culture media is not feasible. Working solutions must be prepared by diluting a DMSO stock solution.

Table 2: Recommended Working Concentrations and Final DMSO Concentration

ApplicationSuggested Working Concentration RangeMaximum Recommended Final DMSO Concentration
Cell-based assays0.1 - 10 µM≤ 0.5%
Kinase assays1 - 100 nM≤ 1%

Note: The optimal working concentration and final DMSO concentration should be determined experimentally for each cell line and assay, as high concentrations of DMSO can have cytotoxic effects.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Calculate the required amount of DMSO to prepare a 10 mM stock solution based on the molecular weight of this compound.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions are generally stable for up to 6 months at -20°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol describes the preparation of a final working concentration of this compound in cell culture media from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM final concentration with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Vortex the intermediate dilution immediately and thoroughly to ensure uniform mixing and prevent precipitation.

  • Further dilute the intermediate solution to achieve the desired final working concentrations.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the treatment groups.

Troubleshooting:

  • Precipitation upon dilution: If precipitation occurs when diluting the DMSO stock into the aqueous culture medium, try a serial dilution approach.[2] Pre-warming the culture medium can also aid in solubility.[1]

  • Cell toxicity: If significant cell death is observed, perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound and ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application ampk_powder This compound Powder stock_solution 10 mM Stock Solution ampk_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 10 µM) stock_solution->working_solution Dilute culture_media Cell Culture Medium culture_media->working_solution cell_culture Treat Cells in Culture working_solution->cell_culture ampk_signaling_pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates Thr172 AMP_ATP ↑ AMP/ATP Ratio AMP_ATP->AMPK Allosteric Activation & Promotes Phosphorylation ADP_ATP ↑ ADP/ATP Ratio ADP_ATP->AMPK Promotes Phosphorylation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Activates

References

Application Notes and Protocols: Western Blot Analysis of p-AMPK (Thr172) Following Treatment with the Inhibitor Ampk-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2][3] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1][2] The activation of AMPK requires phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, most notably LKB1.[1][3] Once activated, p-AMPK (Thr172) orchestrates a metabolic switch, promoting ATP-producing catabolic pathways like fatty acid oxidation and glycolysis, while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.[1][2][4]

Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes and cancer.[2][5] Ampk-IN-6 is a potent and selective inhibitor of AMPK, designed to probe the physiological roles of AMPK and for potential therapeutic development. These application notes provide a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on AMPK phosphorylation at Thr172 in cell culture models.

Signaling Pathway of AMPK Activation and Inhibition by this compound

Cellular stress, such as a high AMP/ATP ratio, activates upstream kinases like LKB1 and CaMKKβ.[1][6] These kinases then phosphorylate AMPK at Thr172 on its α-subunit, leading to its activation.[3][7] Activated p-AMPK, in turn, phosphorylates downstream targets to restore cellular energy homeostasis. For instance, it phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby inhibiting this energy-consuming process.[6] this compound is hypothesized to act by preventing the phosphorylation of AMPK at Thr172, thus blocking its activation and downstream signaling.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Regulation cluster_downstream Downstream Effects Cellular Stress Cellular Stress LKB1 LKB1 Cellular Stress->LKB1 CaMKKbeta CaMKKbeta Cellular Stress->CaMKKbeta AMPK AMPK LKB1->AMPK phosphorylates CaMKKbeta->AMPK phosphorylates pAMPK p-AMPK (Thr172) AMPK->pAMPK Activation ACC ACC pAMPK->ACC phosphorylates This compound This compound This compound->AMPK Inhibition p-ACC p-ACC ACC->p-ACC Fatty Acid Synthesis Fatty Acid Synthesis p-ACC->Fatty Acid Synthesis Inhibition

Caption: AMPK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-AMPK (Thr172)

This protocol outlines the steps for treating cultured cells with this compound and subsequently performing a Western blot to detect the levels of phosphorylated AMPK (Thr172) and total AMPK.

Materials and Reagents
  • Cell Line: Appropriate cell line (e.g., C2C12, HeLa, or a researcher-specific line)

  • Cell Culture Media and Reagents: As required for the chosen cell line

  • This compound: Stock solution in a suitable solvent (e.g., DMSO)

  • AMPK Activator (Optional Control): e.g., AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay Kit: BCA or Bradford assay

  • SDS-PAGE Gels: 10% polyacrylamide gels

  • Transfer Buffer: Standard Tris-Glycine transfer buffer

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172) antibody (e.g., Cell Signaling Technology #2535)

    • Rabbit anti-AMPKα antibody (e.g., Cell Signaling Technology #2532)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of p-AMPK.

Detailed Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 2-4 hours before treatment, if necessary, to reduce basal phosphorylation.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 1-2 hours).

    • Include a positive control group treated with an AMPK activator (e.g., 2 mM AICAR for 30-60 minutes) and a co-treatment group (AICAR + this compound).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical wet transfer condition is 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-AMPK (Thr172) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (typically 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional but Recommended):

    • To normalize for total protein levels, the membrane can be stripped and reprobed for total AMPK and a loading control like β-actin.

    • After imaging for p-AMPK, wash the membrane and incubate with a mild stripping buffer.

    • Block the membrane again and probe with the total AMPK antibody, followed by the loading control antibody, repeating the incubation and detection steps.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and structured manner to allow for easy comparison of the effects of different concentrations of this compound. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-AMPK band should be normalized to the intensity of the total AMPK band, and subsequently to the loading control.

Table 1: Hypothetical Densitometry Analysis of p-AMPK/Total AMPK Ratio Following this compound Treatment
Treatment GroupThis compound (µM)Normalized p-AMPK/Total AMPK Ratio (Arbitrary Units)% Inhibition of p-AMPK
Vehicle Control01.00 ± 0.080%
This compound10.72 ± 0.0628%
This compound50.45 ± 0.0555%
This compound100.21 ± 0.0479%
This compound250.08 ± 0.0292%
AICAR (Activator)03.50 ± 0.21-
AICAR + this compound (10µM)100.85 ± 0.0976% (relative to AICAR)

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
High Background - Blocking with milk.- Insufficient washing.- Antibody concentration too high.- Use 5% BSA in TBST for blocking.- Increase the number and duration of washes.- Optimize primary and secondary antibody concentrations.
Weak or No Signal - Inactive primary antibody.- Insufficient protein loaded.- Phosphatase activity during sample prep.- Use a fresh or validated antibody.- Increase the amount of protein loaded.- Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice.
Multiple Bands - Non-specific antibody binding.- Protein degradation.- Use a more specific antibody; check datasheet for validation.- Ensure fresh protease inhibitors are used.

By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of this compound on AMPK phosphorylation, providing valuable insights for drug development and metabolic research.

References

Application Notes and Protocols: Immunofluorescence Staining with Ampk-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-6 is a potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a master regulator, AMPK activation triggers signaling pathways that replenish cellular ATP, such as fatty acid oxidation and autophagy, while downregulating ATP-consuming processes like protein and lipid synthesis.[1][2][3] this compound has been shown to induce apoptosis and inhibit autophagy, demonstrating antiproliferative properties.[4] Its potential as a research tool extends to studies on conditions like pulmonary arterial hypertension.[4] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining to visualize its inhibitory effects on the AMPK signaling pathway in a cellular context.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of AMPK. The activation of AMPK typically occurs in response to cellular stresses that increase the AMP:ATP ratio, such as glucose deprivation or hypoxia.[1][3][5] This activation involves the phosphorylation of the catalytic α subunit at Threonine 172 (Thr172) by upstream kinases like LKB1 and CaMKK2.[1][6][7] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance.[8][9] By inhibiting AMPK, this compound prevents these downstream phosphorylation events, making it a valuable tool for studying the physiological and pathological roles of the AMPK pathway. The inhibitory effect of this compound can be visualized by monitoring the phosphorylation status of AMPKα at Thr172 or its downstream substrates.

Quantitative Data

ParameterValueReference
Target AMP-activated protein kinase (AMPK)[4]
IC50 0.093 µM[4]
Biological Activity Induces apoptosis, inhibits autophagy, shows antiproliferative activity[4]
Molecular Formula C18H20FN5O[4]
Molecular Weight 341.38 g/mol [4]

Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) Low Energy (High AMP/ATP)->AMPK Allosteric Activation p-AMPK (Thr172) p-AMPK (Thr172) Anabolic Processes Anabolic Processes (Protein & Lipid Synthesis) p-AMPK (Thr172)->Anabolic Processes Inhibition Catabolic Processes Catabolic Processes (Fatty Acid Oxidation, Glycolysis) p-AMPK (Thr172)->Catabolic Processes Activation Autophagy Autophagy p-AMPK (Thr172)->Autophagy Activation This compound This compound This compound->p-AMPK (Thr172) Inhibition

Caption: AMPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol: Immunofluorescence Staining for Phospho-AMPKα (Thr172) after this compound Treatment

This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence staining to visualize the inhibition of AMPK phosphorylation.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Glass coverslips or chamber slides

  • This compound (solubilized in DMSO)

  • AMPK activator (e.g., AICAR, A-769662) (optional, for stimulating a baseline of AMPK activity)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-Phospho-AMPKα (Thr172) monoclonal antibody

  • Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • Compound Treatment:

    • (Optional) To induce a basal level of AMPK activation, you may treat the cells with an AMPK activator for a specified time before adding this compound.

    • Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., ranging from 0.1 to 10 µM, based on the IC50). Include a vehicle control (DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate for the desired time (e.g., 1-4 hours).

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Phospho-AMPKα (Thr172) antibody in Blocking Buffer according to the manufacturer's recommended dilution.

    • Aspirate the blocking solution and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with wash buffer (e.g., 0.1% Tween-20 in PBS) for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Counterstaining and Mounting:

    • Wash the cells three times with wash buffer for 5 minutes each, protected from light.

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images of the vehicle-treated and this compound-treated cells. A decrease in the fluorescence signal for Phospho-AMPKα (Thr172) in the this compound-treated cells compared to the control would indicate successful inhibition of AMPK.

Experimental Workflow

Immunofluorescence_Workflow Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with this compound (and optional activator) Cell_Seeding->Treatment Fixation 3. Fix with 4% PFA Treatment->Fixation Permeabilization 4. Permeabilize with Triton X-100 Fixation->Permeabilization Blocking 5. Block with BSA Permeabilization->Blocking Primary_Ab 6. Incubate with Primary Antibody (anti-p-AMPKα Thr172) Blocking->Primary_Ab Secondary_Ab 7. Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mounting 8. Counterstain (DAPI) and Mount Secondary_Ab->Mounting Imaging 9. Visualize via Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining after this compound treatment.

Disclaimer

This compound is intended for research use only and has not been fully validated for medical applications.[4] The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Use of a Novel AMPK Activator in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1][2] In the context of cancer, AMPK is considered a double-edged sword, acting as a conditional tumor suppressor or a context-dependent oncogene.[3][4] Its activation can inhibit anabolic pathways necessary for rapid cell proliferation, such as protein and lipid synthesis, primarily through the suppression of the mTORC1 signaling pathway.[2][5] This has led to the exploration of AMPK activators as potential anti-cancer therapeutics. However, in established tumors, AMPK activation might also promote cell survival under metabolic stress conditions like hypoxia and nutrient deprivation.[3][4] Therefore, the therapeutic window and appropriate context for using AMPK activators are critical areas of investigation.

These application notes provide a generalized framework for evaluating a novel, hypothetical AMPK activator, herein referred to as AMPK-IN-X , in a preclinical xenograft mouse model. The protocols and data presented are illustrative and intended to serve as a template for researchers developing and testing new AMPK-targeting compounds.

Mechanism of Action: AMPK Signaling Pathway

AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. Upstream kinases, such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), phosphorylate the α subunit at threonine 172, leading to AMPK activation.[6][7]

Once activated, AMPK initiates a cascade of events to restore energy homeostasis. Key downstream effects relevant to cancer biology include:

  • Inhibition of mTORC1 Signaling: AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2) and phosphorylates Raptor, a component of the mTORC1 complex.[2] This leads to the inhibition of mTORC1, a central regulator of cell growth and proliferation.

  • Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[5]

  • Induction of Autophagy: AMPK can promote autophagy, a cellular recycling process, by directly phosphorylating and activating ULK1, a key autophagy-initiating kinase.[1][8]

  • Cell Cycle Arrest: AMPK activation can lead to cell cycle arrest, in part through the stabilization of p53.

The following diagram illustrates the core AMPK signaling pathway in the context of cancer.

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Glucose Deprivation) LKB1 LKB1 Metabolic_Stress->LKB1 AMPK_IN_X AMPK-IN-X AMPK AMPK AMPK_IN_X->AMPK Activates LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy ULK1->Autophagy Induces

Figure 1. Simplified AMPK signaling pathway in cancer.

Experimental Protocols: Xenograft Mouse Model

The following protocols provide a general guideline for assessing the in vivo efficacy of AMPK-IN-X.

Cell Line and Culture
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to metabolic stress or with a high rate of aerobic glycolysis (Warburg effect). Examples include various lines for non-small cell lung cancer, pancreatic cancer, or colorectal cancer.

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Animal Model
  • Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.

  • Acclimatization: House the mice in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization. Provide sterile food, water, and bedding. All animal procedures should be approved by the institution's Animal Care and Use Committee.

Tumor Implantation
  • Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL. To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.

  • Implantation: Anesthetize the mouse using isoflurane. Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse using a 27-gauge needle.

Tumor Growth Monitoring and Group Randomization
  • Tumor Measurement: Monitor the mice for tumor formation. Once tumors are palpable, measure the length (L) and width (W) with calipers two to three times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Drug Preparation and Administration
  • Vehicle Formulation: The choice of vehicle depends on the solubility of AMPK-IN-X. Common vehicles include sterile PBS, saline, or a solution of DMSO, PEG300, and Tween 80 in water. The final concentration of DMSO should be kept low (<10%) to avoid toxicity.

  • AMPK-IN-X Preparation: Prepare a stock solution of AMPK-IN-X in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution to the final desired concentrations with the appropriate vehicle.

  • Administration: Administer AMPK-IN-X to the treatment groups via a suitable route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group should receive the vehicle only. The dosing schedule could be once daily (q.d.) or every other day (q.o.d.) for a period of 2-4 weeks.

Efficacy Evaluation and Endpoint
  • Tumor Growth Inhibition: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

  • Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot for AMPK pathway proteins).

The following diagram outlines the general workflow for a xenograft mouse model experiment.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Group Randomization Tumor_Growth->Randomization Treatment 5. Treatment with AMPK-IN-X Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Data_Collection->Endpoint

Figure 2. Experimental workflow for a xenograft mouse model.

Data Presentation: Illustrative Results

The efficacy of AMPK-IN-X can be summarized in a table format for easy comparison of different dose levels.

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-p.o.q.d.1250 ± 150-+2.5 ± 1.0
AMPK-IN-X10p.o.q.d.980 ± 12021.6+1.8 ± 1.2
AMPK-IN-X30p.o.q.d.650 ± 9548.0-0.5 ± 1.5
AMPK-IN-X100p.o.q.d.375 ± 7070.0-3.2 ± 2.0

Table 1. Illustrative data for the anti-tumor efficacy of AMPK-IN-X in a xenograft mouse model.

Conclusion

The use of AMPK activators like the hypothetical AMPK-IN-X in preclinical xenograft models is a critical step in evaluating their potential as anti-cancer agents. The protocols outlined here provide a comprehensive guide for conducting such studies. Careful consideration of the cancer cell line, animal model, and drug formulation is essential for obtaining robust and reproducible data. Further investigation into the pharmacokinetics, pharmacodynamics, and potential resistance mechanisms will be necessary for the clinical translation of novel AMPK activators.

References

Application Notes and Protocols: High-Throughput Functional Genomics with CRISPR-Cas9 and AMPK-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of CRISPR-Cas9 technology and targeted small molecule inhibitors has opened new avenues for dissecting complex biological pathways and identifying novel therapeutic strategies. This document provides detailed application notes and protocols for conducting a genome-wide CRISPR screen in combination with AMPK-IN-6, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3][4][5] By systematically knocking out genes in the presence of this compound, researchers can identify genetic vulnerabilities, uncover mechanisms of drug resistance and sensitivity, and discover novel synthetic lethal interactions that can be exploited for therapeutic benefit.

A CRISPR screen coupled with a small molecule inhibitor like this compound allows for the identification of genes that, when lost, either enhance (sensitize) or suppress (resist) the cellular response to the inhibitor.[6][7] This powerful approach can elucidate the downstream effectors of AMPK signaling, identify parallel pathways that compensate for AMPK inhibition, and reveal novel gene functions in the context of metabolic stress. The insights gained from such screens are invaluable for validating AMPK as a drug target, identifying patient populations most likely to respond to AMPK-targeted therapies, and developing rational combination therapies.

Data Presentation

The analysis of a CRISPR screen with this compound will primarily identify genes whose knockout leads to either positive or negative selection in the presence of the inhibitor. This data is typically represented as a log2 fold change (LFC) of sgRNA abundance in the treated versus control populations. The following tables present hypothetical but representative data from such a screen.

Table 1: Top Enriched Genes Potentially Conferring Resistance to this compound

This table highlights genes whose knockout leads to increased cell survival in the presence of this compound, suggesting they may be part of a pathway that is redundant to AMPK or that their loss activates a compensatory survival mechanism.

Gene SymbolsgRNA IDLog2 Fold Change (Enrichment)p-value
GENE_AsgA_15.21.5e-8
GENE_AsgA_24.92.1e-8
GENE_BsgB_14.53.0e-7
GENE_BsgB_24.24.5e-7
GENE_CsgC_13.81.2e-6
GENE_CsgC_23.62.0e-6

Table 2: Top Depleted Genes Potentially Exhibiting Synthetic Lethality with this compound

This table showcases genes whose knockout results in decreased cell survival when combined with this compound treatment. These "hits" represent potential synthetic lethal partners with AMPK inhibition and are attractive targets for combination therapies.

Gene SymbolsgRNA IDLog2 Fold Change (Depletion)p-value
GENE_XsgX_1-6.18.2e-9
GENE_XsgX_2-5.89.1e-9
GENE_YsgY_1-5.51.4e-8
GENE_YsgY_2-5.22.3e-8
GENE_ZsgZ_1-4.95.0e-7
GENE_ZsgZ_2-4.76.8e-7

Experimental Protocols

This section provides a detailed protocol for a pooled genome-wide CRISPR-Cas9 knockout screen to identify genetic modifiers of cellular response to this compound.

Cell Line Preparation and Lentiviral Production
  • Cell Line Selection and Culture:

    • Choose a cancer cell line of interest that stably expresses Cas9. If the cell line does not endogenously express Cas9, it must be transduced with a lentiviral vector encoding Cas9 and selected for stable expression.

    • Culture the cells in the recommended medium and conditions. Ensure cells are healthy and in the exponential growth phase before transduction.

  • Lentiviral Packaging of sgRNA Library:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Concentrate the virus if necessary and determine the viral titer.

CRISPR Screen Execution
  • Lentiviral Transduction of Target Cells:

    • Seed the Cas9-expressing target cells at a density that will result in approximately 30-50% confluency at the time of transduction.

    • Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • The number of cells transduced should be sufficient to achieve at least 500-1000x coverage of the sgRNA library.

  • Antibiotic Selection:

    • After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.

    • Maintain antibiotic selection for 2-3 days until a non-transduced control plate shows complete cell death.

  • This compound Treatment:

    • After selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of this compound. The concentration of this compound should be optimized beforehand to cause partial but not complete cell death (e.g., IC20-IC50).

    • Culture the cells for 14-21 days (approximately 10-15 population doublings) to allow for the enrichment or depletion of specific sgRNA-expressing cells.

    • Maintain a sufficient number of cells throughout the screen to preserve library complexity.

Sample Collection and Next-Generation Sequencing (NGS)
  • Genomic DNA Extraction:

    • At the end of the treatment period, harvest cells from both the control and this compound treated populations.

    • Extract high-quality genomic DNA (gDNA) from each cell pellet.

  • sgRNA Cassette Amplification:

    • Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes for multiplexed sequencing.

  • Next-Generation Sequencing:

    • Pool the barcoded PCR products and perform high-throughput sequencing on an appropriate platform (e.g., Illumina NextSeq or NovaSeq). Aim for a sequencing depth that provides at least 100-200 reads per sgRNA in the library.

Data Analysis
  • Read Alignment and Counting:

    • Demultiplex the sequencing reads based on their barcodes.

    • Align the reads to the reference sgRNA library and count the number of reads for each sgRNA in each sample.

  • Hit Identification:

    • Normalize the sgRNA counts to the total number of reads per sample.

    • Calculate the log2 fold change (LFC) of each sgRNA in the this compound treated sample relative to the vehicle control sample.

    • Use statistical methods, such as MAGeCK or DESeq2, to identify sgRNAs and corresponding genes that are significantly enriched or depleted.[8]

  • Pathway Analysis:

    • Perform gene ontology (GO) and pathway enrichment analysis on the list of significant hits to identify biological processes and signaling pathways that are functionally associated with the response to this compound.

Mandatory Visualization

Signaling Pathway Diagram

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream_inhibition Anabolic Processes (Inhibited) cluster_downstream_activation Catabolic Processes (Activated) LKB1 LKB1 AMPK AMPK LKB1->AMPK P CaMKK2 CaMKKβ CaMKK2->AMPK P AMP AMP/ADP AMP->AMPK allosteric activation Ca Ca²⁺ Ca->CaMKK2 mTORC1 mTORC1 AMPK->mTORC1 SREBP1c SREBP-1c AMPK->SREBP1c ACC ACC AMPK->ACC GS Glycogen Synthase AMPK->GS ULK1 ULK1 AMPK->ULK1 PFKFB2 PFKFB2 AMPK->PFKFB2 FOXO FOXO AMPK->FOXO AMPK_IN_6 This compound AMPK_IN_6->AMPK Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis SREBP1c->Lipid_Synthesis ACC->Lipid_Synthesis Glycogen_Synthesis Glycogen Synthesis GS->Glycogen_Synthesis Autophagy Autophagy ULK1->Autophagy Glycolysis Glycolysis PFKFB2->Glycolysis Stress_Resistance Stress Resistance FOXO->Stress_Resistance

Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream effectors.

Experimental Workflow Diagram

CRISPR_Screen_Workflow A 1. sgRNA Library Lentivirus Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. Split Cell Population C->D E1 5a. Control Treatment (Vehicle) D->E1 E2 5b. This compound Treatment D->E2 F 6. Cell Culture (14-21 days) E1->F E2->F G 7. Genomic DNA Extraction F->G H 8. sgRNA Cassette PCR Amplification G->H I 9. Next-Generation Sequencing H->I J 10. Data Analysis: Read Alignment & Counting I->J K 11. Hit Identification (Enriched/Depleted Genes) J->K L 12. Pathway Analysis & Target Validation K->L

Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with this compound treatment.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Ampk-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to maintain energy homeostasis.[1][2][3][4][5] Activation of AMPK in response to cellular stress, such as low ATP levels, triggers a cascade of events that shifts the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[1][4] This includes the inhibition of protein and lipid synthesis and the stimulation of fatty acid oxidation and glucose uptake.[1][4][5] Due to its integral role in cellular metabolism and growth, AMPK has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders and cancer.[4][6]

Ampk-IN-6 is a potent and specific activator of AMPK. By stimulating AMPK activity, this compound is expected to induce significant changes in cellular processes such as cell cycle progression and apoptosis. These effects can be quantitatively assessed using flow cytometry, a powerful technique for single-cell analysis.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on apoptosis and the cell cycle.

Principle of Action

This compound, as an AMPK activator, is expected to influence key cellular decisions related to survival and proliferation. Activated AMPK can promote apoptosis, or programmed cell death, in response to energetic stress, in part by modulating the expression of pro-apoptotic proteins.[7] Furthermore, AMPK activation is known to induce cell cycle arrest, primarily at the G1/S checkpoint, thereby inhibiting cell proliferation.[8][9] These cellular responses are critical for understanding the therapeutic potential of AMPK activators like this compound.

Signaling Pathway

cluster_input Inputs cluster_core AMPK Activation cluster_output Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK Activates This compound This compound This compound->AMPK Activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates Cell Cycle Arrest Cell Cycle Arrest AMPK->Cell Cycle Arrest Induces Apoptosis Apoptosis AMPK->Apoptosis Promotes Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V & PI Wash_Cells->Stain_Cells Analyze_Flow Analyze by Flow Cytometry Stain_Cells->Analyze_Flow Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with PI/RNase A Fix_Cells->Stain_Cells Analyze_Flow Analyze by Flow Cytometry Stain_Cells->Analyze_Flow

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ampk-IN-6 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Ampk-IN-6 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: Many small molecule kinase inhibitors, including this compound, are designed to be lipophilic (fat-soluble) to effectively penetrate cell membranes and interact with the ATP-binding pocket of their target kinase. This inherent hydrophobicity often leads to poor solubility in aqueous solutions like cell culture media and buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is much lower.[1] To prevent this, it is crucial to follow proper dilution techniques. A general recommendation is to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media while gently vortexing.[1] It is also important to ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid solvent-induced toxicity and off-target effects.[1]

Q4: Are there alternative solvents to DMSO I can use?

A4: While DMSO is the preferred solvent, other options such as ethanol (B145695), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) can be considered. However, the solubility of this compound in these solvents may be lower than in DMSO, and their compatibility with your specific experimental system must be verified. It is important to note that for some similar compounds, solubility in ethanol is reported to be very low.

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Systematic Troubleshooting cluster_3 Advanced Strategies observe Precipitation of this compound in aqueous solution check_conc Verify Final Concentration observe->check_conc Is concentration too high? optimize_dilution Optimize Dilution Method observe->optimize_dilution Was dilution too rapid? warm_media Use Pre-Warmed Media observe->warm_media Was the medium cold? solubility_test Determine Max Soluble Concentration check_conc->solubility_test intermediate_dilution Use Intermediate Dilution Step optimize_dilution->intermediate_dilution warm_media->intermediate_dilution solvent_conc Adjust Final DMSO Concentration solubility_test->solvent_conc intermediate_dilution->solvent_conc cosolvents Consider Co-solvents (e.g., PEG, Tween) solvent_conc->cosolvents If precipitation persists ph_adjustment Adjust Buffer pH (if applicable) solvent_conc->ph_adjustment If precipitation persists

Caption: A stepwise guide to troubleshooting this compound precipitation.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the solubility of similar AMPK modulators in common laboratory solvents. This information can serve as a valuable reference for initial experimental design.

Compound NameSolventReported Solubility
A-769662 DMSO~72 mg/mL (~199.8 mM)
Water<1 mg/mL
Ethanol<1 mg/mL
AMPK-IN-1 DMSO25 mg/mL (57.89 mM)
AMPK-IN-3 DMSO≥ 100 mg/mL (221.45 mM)

Note: The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on its molecular weight (341.38 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.

    • Mass (mg) = 10 mmol/L * 0.001 L * 341.38 g/mol * 1000 mg/g = 3.4138 mg for 1 mL of 10 mM stock.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but be cautious of potential compound degradation at elevated temperatures.[1]

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution (optional but recommended): To avoid shocking the compound with a large volume of aqueous medium, first prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution.

  • Prepare the final working solution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO solution to the medium and not the other way around. Gently mix the solution immediately after adding the compound.

  • Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v) to prevent cellular toxicity. For example, adding 1 µL of a 10 mM stock to 1 mL of medium results in a 10 µM final concentration with 0.1% DMSO.

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using the troubleshooting steps outlined above.

This compound and the AMPK Signaling Pathway

This compound is a potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] AMPK is activated during times of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Visualizing the AMPK Signaling Pathway and the Action of this compound

AMPK_Pathway cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK AMP ↑ AMP/ATP Ratio AMP->LKB1 activates Ca ↑ Ca²⁺ Ca->CaMKK2 activates Glycolysis Glycolysis AMPK->Glycolysis stimulates FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx stimulates Autophagy Autophagy AMPK->Autophagy stimulates FattyAcidSynth Fatty Acid Synthesis AMPK->FattyAcidSynth inhibits ProteinSynth Protein Synthesis (mTORC1) AMPK->ProteinSynth inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Ampk_IN_6 This compound Ampk_IN_6->AMPK inhibits

Caption: this compound inhibits the master energy regulator, AMPK.

References

Ampk-IN-6 off-target effects and kinase selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for technical support and troubleshooting purposes for researchers using the hypothetical AMPK inhibitor, Ampk-IN-7. The kinase selectivity profile and off-target data presented are representative examples and are not derived from experimental analysis of a real-world compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected on-target potency of Ampk-IN-7?

A1: Ampk-IN-7 is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK). The half-maximal inhibitory concentration (IC50) for AMPK (α1β1γ1) is approximately 5 nM in biochemical assays. However, the cellular potency (EC50) may vary depending on the cell type, assay conditions, and intracellular ATP concentrations.

Q2: What are the known major off-targets of Ampk-IN-7?

A2: While designed for AMPK, Ampk-IN-7 exhibits some off-target activity against a small number of other kinases at higher concentrations. Based on broad kinase screening, the most significant off-targets include MARK4 and NUAK1, with IC50 values in the mid-nanomolar range. A more detailed, albeit hypothetical, selectivity profile is provided in Table 1. Researchers should be aware of these potential off-targets when interpreting experimental results.

Q3: I am observing a cellular phenotype that is inconsistent with AMPK inhibition. What could be the cause?

A3: Unexpected cellular phenotypes can arise from several factors:

  • Off-target effects: The observed phenotype might be due to the inhibition of one of Ampk-IN-7's off-target kinases, such as MARK4 or NUAK1. It is crucial to perform validation experiments to distinguish on-target from off-target effects.[1]

  • Cellular context: The specific downstream signaling pathways and protein expression levels in your cell model can influence the phenotypic outcome.

  • Feedback loops: Inhibition of AMPK can sometimes lead to the activation of compensatory signaling pathways.

Q4: How can I validate that the observed effect of Ampk-IN-7 in my cells is due to AMPK inhibition?

A4: To confirm that the observed cellular phenotype is a direct result of AMPK inhibition, consider the following validation strategies:

  • Use a structurally unrelated AMPK inhibitor: Compare the effects of Ampk-IN-7 with another well-characterized AMPK inhibitor that has a different chemical scaffold and potentially a different off-target profile.

  • Genetic knockdown or knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate AMPK expression. If the phenotype of AMPK knockdown/knockout matches the phenotype observed with Ampk-IN-7 treatment, it strongly suggests an on-target effect.

  • Rescue experiments: In an AMPK knockout or knockdown background, treatment with Ampk-IN-7 should not produce the same phenotype as in wild-type cells.

  • Dose-response analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's potency for the primary target, while off-target effects usually require higher concentrations.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent assay conditions.

  • Suggested Solution:

    • Ensure that the ATP concentration in your biochemical assay is consistent and ideally close to the Michaelis constant (Km) for the kinase, as ATP-competitive inhibitors will show reduced potency at higher ATP concentrations.

    • For cellular assays, ensure consistent cell density, serum concentration, and incubation times.

    • Verify the stability of Ampk-IN-7 in your assay medium.

Problem 2: No significant inhibition of downstream AMPK signaling is observed at the expected effective concentration.

  • Possible Cause: Poor cell permeability or rapid metabolism of the compound.

  • Suggested Solution:

    • Perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that Ampk-IN-7 is binding to AMPK within the cell.

    • Increase the incubation time to allow for sufficient cellular uptake.

    • Consider using a different cell line with potentially higher permeability or lower metabolic activity.

Problem 3: Unexpected cell toxicity at concentrations intended for selective AMPK inhibition.

  • Possible Cause: Off-target toxicity.

  • Suggested Solution:

    • Consult the off-target profile (Table 2) to identify kinases that may be involved in cell viability pathways.

    • Perform a counter-screen by testing Ampk-IN-7 against cell lines that are known to be sensitive to the inhibition of its primary off-targets.

    • Lower the concentration of Ampk-IN-7 and extend the treatment duration to minimize off-target effects while still achieving on-target inhibition.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of Ampk-IN-7

Kinase TargetIC50 (nM)Assay Type
AMPK (α1β1γ1) 5 Radiometric
MARK4150Radiometric
NUAK1250Radiometric
SIK2800Radiometric
CAMKK2>10,000Radiometric
LKB1>10,000Radiometric

Table 2: Potential Off-Target Effects of Ampk-IN-7

Off-Target KinasePotential Biological Consequence
MARK4Disruption of microtubule dynamics and cell polarity.
NUAK1Alterations in cell adhesion, migration, and metabolism.
SIK2Effects on glucose homeostasis and lipid metabolism.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC50 Determination

Objective: To determine the concentration of Ampk-IN-7 required to inhibit 50% of AMPK activity.

Materials:

  • Recombinant human AMPK (α1β1γ1)

  • AMARA peptide substrate (AMARAASAAALARRR)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.4 mM EGTA, 4% glycerol, 4 mM DTT, 8 mM MgCl2)

  • Ampk-IN-7 stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Ampk-IN-7 in kinase reaction buffer.

  • In a 96-well plate, add 10 µL of the diluted Ampk-IN-7 or DMSO (vehicle control) to each well.

  • Add 20 µL of a solution containing the AMARA peptide substrate and recombinant AMPK to each well.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution. The final ATP concentration should be at its Km for AMPK.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Ampk-IN-7 relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of Ampk-IN-7 to AMPK in intact cells.

Materials:

  • Cultured cells of interest

  • Ampk-IN-7

  • Vehicle control (DMSO)

  • PBS and protease inhibitors

  • Liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against AMPKα

Procedure:

  • Treat cultured cells with Ampk-IN-7 or vehicle control at the desired concentration and for the desired time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles using liquid nitrogen or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the AMPKα subunit.

  • Quantify the band intensities at each temperature for both the treated and vehicle control samples.

  • Plot the amount of soluble AMPKα as a function of temperature. A shift in the melting curve to a higher temperature for the Ampk-IN-7-treated samples compared to the control indicates target engagement.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Validation biochem_screening Initial High-Throughput Screening ic50_determination IC50 Determination (On-target) biochem_screening->ic50_determination Hit Identification selectivity_panel Kinase Selectivity Profiling ic50_determination->selectivity_panel Characterize Potency target_engagement Target Engagement (e.g., CETSA) selectivity_panel->target_engagement Identify Off-Targets downstream_signaling Downstream Signaling Analysis target_engagement->downstream_signaling Confirm Cellular Activity phenotypic_assay Phenotypic Assays downstream_signaling->phenotypic_assay Link to Function genetic_validation Genetic Validation (siRNA/CRISPR) phenotypic_assay->genetic_validation Validate On-Target Effect orthogonal_compound Orthogonal Compound Testing phenotypic_assay->orthogonal_compound Confirm Mechanism

Caption: Experimental workflow for kinase inhibitor characterization.

ampk_pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream_anabolic Anabolic Pathways (Inhibited) cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_off_target Potential Off-Target Pathways LKB1 LKB1 AMPK AMPK LKB1->AMPK CAMKK2 CAMKK2 CAMKK2->AMPK AMP_ATP Increased AMP/ATP Ratio AMP_ATP->AMPK ACC ACC (Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 SREBP1c SREBP-1c (Lipogenesis) AMPK->SREBP1c ULK1 ULK1 (Autophagy) AMPK->ULK1 GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4 PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a MARK4 MARK4 (Microtubule Stability) NUAK1 NUAK1 (Cell Adhesion/Metabolism) Ampk_IN_7 Ampk-IN-7 Ampk_IN_7->AMPK Ampk_IN_7->MARK4 Ampk_IN_7->NUAK1

References

Minimizing Ampk-IN-6 cytotoxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity associated with the AMP-activated protein kinase (AMPK) activator, Ampk-IN-6, particularly in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, reversible, and direct activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated.[3] Once active, AMPK shifts cellular processes from an anabolic (building up) state to a catabolic (breaking down) state to restore energy balance. It achieves this by stimulating pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting ATP-consuming processes like protein and lipid synthesis.[2][3]

Q2: I am observing significant cell death in my long-term experiments with this compound. What are the potential causes?

A2: Cell death in long-term experiments involving small molecule inhibitors like this compound can stem from several factors:

  • Direct Cytotoxicity: The compound itself may have inherent toxic effects, especially at higher concentrations or with prolonged exposure. Some AMPK activators have been noted to have toxic effects on certain cell lines.[4]

  • Off-Target Effects: At higher concentrations, this compound may bind to and affect other cellular targets besides AMPK, leading to unintended toxicity. For instance, the AMPK activator A-769662 has been shown to inhibit proteasomal function through an AMPK-independent mechanism.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.[5]

  • Compound Instability: The inhibitor may degrade in the cell culture medium over time, potentially forming toxic byproducts.[6]

  • Metabolic Stress: Chronic activation of AMPK can lead to sustained inhibition of essential anabolic processes, which may not be tolerated by cells in the long run.

  • General Cell Culture Issues: Problems such as contamination, poor media quality, or improper handling can also contribute to cell death.[7][8]

Q3: What is the recommended concentration range for this compound in cell culture?

A3: The optimal, non-toxic concentration of this compound should be empirically determined for each cell line and experimental setup. A good starting point is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). As a reference, the direct AMPK activator A-769662 has a half-maximal effective concentration (EC50) for AMPK activation of approximately 0.8 µM in cell-free assays and an IC50 for inhibiting fatty acid synthesis in primary rat hepatocytes of 3.2 µM.[4] It is advisable to use the lowest concentration that elicits the desired biological effect to minimize the risk of cytotoxicity.

Q4: How often should I change the media and re-supplement with this compound in a long-term experiment?

A4: For long-term experiments (extending beyond 24-48 hours), it is generally recommended to replace the culture medium and re-add the fresh compound every 48 hours.[9] This practice helps to maintain a stable concentration of the active compound, replenish depleted nutrients in the media, and remove metabolic waste products. The stability of this compound in your specific culture medium at 37°C should also be considered (see Troubleshooting Guide).

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in long-term cell culture experiments.

Problem Possible Cause Suggested Solution
High levels of cell death observed shortly after treatment. 1. Concentration of this compound is too high. 2. Solvent (DMSO) concentration is toxic. 3. Compound precipitated out of solution. 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the CC50. Use concentrations well below the CC50 for your experiments.2. Ensure the final DMSO concentration is below 0.1% for sensitive cell lines and does not exceed 0.5% for robust lines. Always include a vehicle control (media with the same DMSO concentration as your highest treatment group) in your experiments.[5]3. Visually inspect the culture medium for any precipitate after adding the compound. To avoid precipitation, make serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous culture medium.[10]
Gradual increase in cell death over several days. 1. Cumulative cytotoxicity of this compound. 2. Degradation of this compound into toxic byproducts. 3. Nutrient depletion and waste accumulation in the media. 4. Off-target effects becoming more pronounced with prolonged exposure. 1. Lower the concentration of this compound. Even concentrations that are not acutely toxic can cause cell death over time.2. Perform a compound stability assay using HPLC-MS to determine the half-life of this compound in your culture media. [11] If the compound is unstable, more frequent media changes with fresh compound may be necessary.3. Change the media and re-supplement with fresh this compound every 48 hours. [9]4. Use the lowest effective concentration to minimize the risk of off-target effects. Consider using a structurally different AMPK activator to confirm that the observed phenotype is due to on-target AMPK activation.
Inconsistent results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent compound preparation. 3. Fluctuations in incubator conditions (temperature, CO2, humidity). 1. Use cells with a consistent and low passage number. Regularly assess cell health and viability before starting experiments.2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.3. Regularly monitor and calibrate your incubator to ensure stable conditions. [7]
Loss of this compound activity over time. 1. Compound degradation in media. 2. Adsorption of the compound to plasticware. 1. Assess compound stability in media at 37°C. [11] If degradation is rapid, increase the frequency of media changes.2. Consider using low-adsorption plasticware for your experiments. This can be particularly important for hydrophobic compounds.
Quantitative Data Summary

The following table provides reference values for the direct AMPK activator A-769662, which can be used as a starting point for optimizing experiments with this compound.

Parameter A-769662 Reference
EC50 (AMPK Activation, cell-free) 0.8 µM[4]
IC50 (Fatty Acid Synthesis, hepatocytes) 3.2 µM[4]
Recommended Final DMSO Concentration < 0.5%[5]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). For long-term experiments, it is crucial to test cytotoxicity at time points relevant to your study.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Assessing Compound Stability in Culture Media using HPLC-MS

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (with and without serum)

  • 24-well plate

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • HPLC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a working solution of this compound at your experimental concentration (e.g., 10 µM) in the cell culture medium (test both with and without serum).

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the solution.

  • Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • HPLC-MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using an appropriate gradient on the HPLC-MS system to separate and quantify the amount of this compound remaining.[11]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining against time to determine the stability profile and half-life of the compound in the medium.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream_inhibited Downstream (Inhibited) cluster_downstream_activated Downstream (Activated) Low Energy Low Energy Status (High AMP:ATP Ratio) LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Calcium Increased Intracellular Ca2+ Calcium->CaMKK2 activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits Autophagy Autophagy AMPK->Autophagy activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis inhibits

Caption: Simplified AMPK signaling pathway.

Troubleshooting_Workflow start High Cytotoxicity Observed in Long-Term Experiment check_conc Is Compound Concentration > CC50? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_dmso Is DMSO Concentration > 0.5%? check_conc->check_dmso No reduce_conc->check_dmso reduce_dmso Reduce DMSO Concentration (or use alternative solvent) check_dmso->reduce_dmso Yes check_stability Is Compound Unstable in Media? check_dmso->check_stability No reduce_dmso->check_stability increase_media_change Increase Frequency of Media/Compound Change check_stability->increase_media_change Yes check_off_target Consider Off-Target Effects check_stability->check_off_target No increase_media_change->check_off_target end Optimized Experiment check_off_target->end

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Ampk-IN-6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Ampk-IN-6, a potent AMPK inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: For long-term storage, it is recommended to store the solid form of this compound at -20°C. Under these conditions, the compound is expected to be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.

Q2: What is the best way to prepare and store stock solutions of this compound?

A: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For optimal stability, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound stock solutions?

A: While specific stability data for this compound is not publicly available, based on a related compound (AMPK-IN-3) from the same supplier, the following storage conditions for a DMSO stock solution are recommended[1]:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month

Q4: Can I store the this compound stock solution at 4°C?

A: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to degradation of the compound. For short-term use within a day, keeping the solution on ice is acceptable.

Q5: My this compound solution appears to have precipitated after thawing. What should I do?

A: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use.

Q6: How many times can I freeze and thaw the stock solution?

A: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is the most effective way to avoid this issue.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.1. Review your storage conditions against the recommended guidelines.2. Use a fresh aliquot of the stock solution.3. If the problem persists, prepare a fresh stock solution from the solid compound.
Precipitate observed in the stock solution vial 1. Solution was not fully dissolved initially.2. Storage at a lower than recommended temperature for the solvent (e.g., DMSO can freeze at 18.5°C).3. Compound has come out of solution over time.1. Warm the vial to 37°C and vortex or sonicate to redissolve.2. Ensure the correct solvent was used and the concentration is within the solubility limits.3. Centrifuge the vial to pellet the precipitate and use the clear supernatant, noting that the concentration may be lower than expected. For critical experiments, preparing a fresh solution is advised.
Loss of compound activity 1. Repeated freeze-thaw cycles.2. Extended storage at inappropriate temperatures.3. Contamination of the stock solution.1. Always use fresh aliquots for each experiment.2. Prepare a new stock solution from the solid compound.3. Ensure proper aseptic techniques when handling solutions to prevent contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration
Solid (Powder)--20°CUp to 3 years
4°CUp to 2 years
Stock SolutionDMSO-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Note: Data for stock solutions is based on recommendations for the related compound AMPK-IN-3 due to the absence of specific data for this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, sonicate the vial for a short period.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

Ampk_IN_6_Handling_Workflow This compound Handling and Storage Workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Usage start Receive Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_long Store at -80°C (Up to 6 months) aliquot->storage_long Long-term storage_short Store at -20°C (Up to 1 month) aliquot->storage_short Short-term thaw Thaw a Single Aliquot storage_long->thaw storage_short->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing, storing, and using this compound solutions.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Review Storage Conditions start->check_storage fresh_aliquot Use Fresh Aliquot check_storage->fresh_aliquot Storage OK new_stock Prepare Fresh Stock Solution check_storage->new_stock Improper Storage fresh_aliquot->new_stock Results Still Inconsistent problem_solved Problem Resolved fresh_aliquot->problem_solved Results Consistent new_stock->problem_solved Results Consistent contact_support Contact Technical Support new_stock->contact_support Results Still Inconsistent

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Interpreting unexpected results with Ampk-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampk-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results.

Introduction to this compound

This compound is a potent, cell-permeable, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK). It is designed for the specific inhibition of AMPK activity in vitro and in cell-based assays to investigate the roles of AMPK in various signaling pathways. As with any pharmacological inhibitor, careful experimental design and interpretation are crucial for obtaining reliable and meaningful data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the AMPK catalytic α subunit, preventing the phosphorylation of downstream substrates. This inhibition is independent of the cellular AMP/ATP ratio.

Q2: I'm not seeing the expected downstream effects of AMPK inhibition after treating my cells with this compound. What could be the reason?

A2: There are several potential reasons for this observation:

  • Insufficient Inhibition: The concentration of this compound may be too low, or the incubation time may be too short to achieve complete inhibition of AMPK activity. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.

  • Cellular Context: The role of AMPK can be highly context-dependent, varying with cell type, metabolic state, and the activation of other signaling pathways. In some contexts, the downstream effect you are measuring may be regulated by other kinases or compensatory mechanisms may be activated.

  • Inactive Compound: Ensure the proper storage and handling of this compound to maintain its activity.

Q3: I am observing a decrease in cell viability after treatment with this compound, which is unexpected. Why might this be happening?

A3: While AMPK is often associated with promoting cell survival under stress, its inhibition can have varied effects on cell viability depending on the cellular context.[1] Here are a few possibilities:

  • Metabolic Stress: In cells that are highly dependent on AMPK for maintaining energy homeostasis, especially under conditions of metabolic stress (e.g., glucose deprivation), inhibition of AMPK can lead to a rapid depletion of ATP and subsequent cell death.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects on other kinases that are critical for cell survival. It is crucial to use the lowest effective concentration and, if possible, validate findings with a structurally different AMPK inhibitor or using genetic approaches (e.g., siRNA).

  • Induction of Apoptosis: AMPK has been shown to be involved in the regulation of apoptosis.[2] Inhibition of AMPK may, in some cell types, tip the balance towards pro-apoptotic signaling.

Q4: I see an increase in the phosphorylation of AMPK at Threonine-172 (p-AMPK) after treating with this compound. Isn't this counterintuitive for an inhibitor?

A4: This is a plausible and important observation. The phosphorylation of AMPK at Thr172 by upstream kinases like LKB1 and CaMKKβ is a key activation step.[3] An ATP-competitive inhibitor like this compound binds to the kinase domain but does not necessarily prevent the phosphorylation of the activation loop. In some cellular contexts, the inhibition of AMPK activity can lead to a feedback loop that results in increased phosphorylation of the α subunit. However, despite this phosphorylation, the kinase remains inactive due to the presence of the inhibitor in the ATP-binding pocket. Therefore, it is crucial to measure the phosphorylation of a downstream target, such as Acetyl-CoA Carboxylase (ACC), to assess the actual activity of AMPK.

Troubleshooting Guides

Problem 1: Inconsistent Western Blot Results for p-AMPK or p-ACC
Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[4]
Sample Handling Keep samples on ice at all times during preparation to minimize enzymatic activity that could alter phosphorylation levels.[5]
Antibody Issues Ensure your primary antibodies for p-AMPK (Thr172) and p-ACC (Ser79) are validated for your species and experimental setup. Run positive and negative controls to confirm antibody specificity and signal detection.[6]
Loading Inconsistency Normalize protein concentrations before loading and use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal loading across all lanes.[7]
Problem 2: High Background or False Positives in AMPK Activity Assays
Potential Cause Recommended Solution
Assay Interference Some compounds can interfere with the detection method of the assay (e.g., fluorescence, luminescence). Run a control with this compound in the absence of the enzyme to check for direct interference.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free of contamination that might affect enzyme activity or the detection system.
Incorrect Assay Conditions Optimize the concentrations of ATP and the substrate peptide (e.g., SAMS peptide) for your specific assay conditions.[8] Ensure the reaction is within the linear range.
Problem 3: Unexpected Off-Target Effects
Potential Cause Recommended Solution
High Inhibitor Concentration Perform a dose-response curve to identify the minimal concentration of this compound that effectively inhibits AMPK without causing widespread off-target effects.
Non-Specific Binding Use a structurally unrelated AMPK inhibitor as a control to confirm that the observed phenotype is due to AMPK inhibition and not a specific off-target effect of this compound.
Kinase Selectivity Profiling If available, consult kinase selectivity data for this compound. If not available, consider performing a kinase panel screen to identify potential off-target kinases.

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the AMPK signaling pathway in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Complete cell culture medium

  • Ice-cold phosphate-buffered saline (PBS)

  • Phospho-protein lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails)[4]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC, and a loading control antibody (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells by adding 100-200 µL of ice-cold phospho-protein lysis buffer to each well.[4] Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize protein amounts for each sample and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vitro AMPK Activity Assay (ADP-Glo™ Kinase Assay)

This protocol measures the activity of purified AMPK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified active AMPK enzyme

  • This compound

  • SAMS peptide (or other suitable AMPK substrate)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase reaction buffer, purified AMPK enzyme, and the SAMS peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and reflects the AMPK activity.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC₅₀ value.

Visualizing Pathways and Workflows

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates AMP_ATP_ratio ↑ AMP/ATP Ratio AMP_ATP_ratio->LKB1 Activates Ca_ion ↑ Ca²⁺ Ca_ion->CaMKKb Activates pAMPK p-AMPK (Thr172) (Active) ACC ACC (Active) pAMPK->ACC Phosphorylates mTORC1 mTORC1 (Active) pAMPK->mTORC1 Inhibits ULK1 ULK1 (Inactive) pAMPK->ULK1 Phosphorylates pACC p-ACC (Ser79) (Inactive) inhibits_mTORC1 Inhibition pULK1 p-ULK1 (Active) Ampk_IN_6 This compound Ampk_IN_6->pAMPK Inhibits Activity

Caption: Simplified AMPK signaling pathway showing upstream activators, the central role of AMPK, and key downstream targets. This compound inhibits the activity of phosphorylated (active) AMPK.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A standard workflow for Western blot analysis to assess the effects of this compound on protein phosphorylation.

Troubleshooting_Logic start Unexpected Result (e.g., No Effect) check_inhibitor Check Inhibitor: - Concentration? - Incubation Time? - Activity? start->check_inhibitor Is the inhibitor working? check_assay Check Assay: - Positive/Negative Controls? - Antibody Validation? - Lysis Buffer? start->check_assay Is the measurement reliable? check_biology Consider Biology: - Off-target effects? - Compensatory Pathways? - Cell-type specificity? start->check_biology Is the biological hypothesis correct? solution1 Optimize Inhibitor Concentration/Time check_inhibitor->solution1 solution2 Validate Assay Components check_assay->solution2 solution3 Use Orthogonal Method (e.g., siRNA, another inhibitor) check_biology->solution3

Caption: A logical flow for troubleshooting unexpected experimental results when using this compound.

References

How to determine the effective dose of Ampk-IN-6 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Ampk-IN-6" is not publicly available. This guide provides a comprehensive framework for determining the in vivo effective dose of novel AMP-activated protein kinase (AMPK) activators, based on established preclinical research principles.

Frequently Asked Questions (FAQs)

Q1: I have a novel AMPK activator, "this compound". How do I determine a starting dose for my in vivo study based on in vitro data?

A1: There is no direct formula to convert an in vitro IC50 or EC50 value to an in vivo dose. However, a systematic approach involving several preclinical stages is necessary. The initial steps involve leveraging your in vitro data to estimate a safe starting dose for in vivo toxicity studies. It is recommended to begin with a low dose and incrementally increase it while closely monitoring for both efficacy and any adverse effects.

Q2: What are the essential preliminary studies before determining the effective dose of this compound?

A2: Before proceeding to efficacy studies, it is crucial to conduct maximum tolerated dose (MTD) and pharmacokinetic (PK) studies.[1] The MTD study will establish the highest dose that can be administered without causing unacceptable toxicity, while the PK study will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for designing an appropriate dosing regimen.[2]

Q3: My in vivo results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent in vivo results can stem from several factors, including inconsistent dosing techniques, biological variability among animals, or issues with the compound's formulation.[3] To mitigate this, ensure precise and consistent administration methods, normalize the dose to each animal's body weight, increase the number of animals per group to enhance statistical power, and ensure that all animals are age- and sex-matched.[3]

Q4: I am observing unexpected toxicity in my animal models at doses I predicted to be safe. What are the potential reasons?

A4: Unexpected toxicity can be due to off-target effects of the compound, where it interacts with unintended molecules, or it could be caused by impurities from the synthesis process.[3] It is also possible that the compound's metabolites are toxic.[1] To troubleshoot, consider reducing the dose to see if the toxicity is dose-dependent, verify the purity of your compound batch using analytical methods like HPLC, and conduct histopathological analysis of target organs.[3]

Experimental Protocols and Troubleshooting

A systematic approach is essential for determining the effective in vivo dose of a novel compound like this compound. The following workflow outlines the key experimental phases.

G cluster_0 Phase 1: Pre-Dosing Characterization cluster_1 Phase 2: In Vivo Safety & Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy & Pharmacodynamics In Vitro Potency In Vitro Potency Solubility & Stability Solubility & Stability In Vitro Potency->Solubility & Stability Formulation Development MTD Maximum Tolerated Dose (MTD) Study Solubility & Stability->MTD Initiate In Vivo Testing PK Pharmacokinetic (PK) Study MTD->PK Inform Dose Selection DoseRanging Dose-Ranging Efficacy Study PK->DoseRanging Define Dosing Regimen PD Pharmacodynamic (PD) Study DoseRanging->PD Correlate Dose with Target Engagement Effective Dose Determination Effective Dose Determination PD->Effective Dose Determination Final Analysis

Caption: Experimental workflow for in vivo effective dose determination.
Detailed Methodologies

1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Protocol:

    • Select a relevant animal model (e.g., C57BL/6 mice).

    • Divide animals into several groups (n=3-5 per group).

    • Administer single, escalating doses of this compound to each group. Start with a low dose estimated from in vitro cytotoxicity data.

    • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for a predefined period (e.g., 7-14 days).

    • The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.

2. Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[2]

  • Protocol:

    • Use the same animal model as the MTD study.

    • Administer a single, non-toxic dose of this compound (below the MTD) via the intended route of administration (e.g., oral, intravenous).

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

3. Dose-Ranging Efficacy Study

  • Objective: To identify a range of doses that produce the desired therapeutic effect.

  • Protocol:

    • Use a relevant disease model (e.g., a diet-induced obesity model for a metabolic disorder).

    • Include a vehicle control group, a positive control group (if available), and several dose groups for this compound.

    • Administer this compound at various doses below the MTD. The dosing frequency should be guided by the PK data.

    • Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.

    • Analyze the data to compare the outcomes between the treatment and control groups to determine the effective dose range.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
No observed efficacy - Insufficient dose or exposure- Poor bioavailability- Inactive compound- Increase the dose or dosing frequency.- Conduct a PK study to assess exposure.- Re-verify the compound's activity in vitro.
High variability in results - Inconsistent dosing- Biological differences- Ensure precise dosing techniques.- Increase the number of animals per group.- Ensure animals are age- and sex-matched.[3]
Unexpected toxicity - Off-target effects- Toxic metabolites- Reduce the dose to check for dose-dependency.- Screen for off-target activity.- Conduct metabolite profiling.
Poor oral bioavailability - Low solubility- Poor permeability- High first-pass metabolism- Reformulate the compound to enhance solubility.- Consider alternative routes of administration (e.g., intraperitoneal).

Data Presentation

Organize your experimental data in clear, structured tables for easy comparison and analysis.

Table 1: Maximum Tolerated Dose (MTD) Study Results

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control50/5
1050/5
3050/5
10051/5
MTD Value

Table 2: Pharmacokinetic (PK) Parameters

ParameterRoute of AdministrationValue
Cmax (ng/mL)Oral
Tmax (hr)Oral
AUC (ng*hr/mL)Oral
Half-life (hr)Oral

Table 3: Dose-Ranging Efficacy Study - Key Endpoints

Treatment GroupDose (mg/kg)Dosing RegimenEndpoint 1 (unit)Endpoint 2 (unit)
Vehicle Control-
This compound10Once Daily
This compound30Once Daily
This compound100Once Daily
Positive Control

AMPK Signaling Pathway

Understanding the mechanism of action of this compound requires knowledge of the AMPK signaling pathway. AMPK acts as a central regulator of cellular energy homeostasis.[4] Its activation triggers a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.

G cluster_upstream Upstream Activators cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates Thr172 Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Autophagy Autophagy AMPK->Autophagy mTORC1 mTORC1 AMPK->mTORC1 LipidSynth Lipid Synthesis AMPK->LipidSynth ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Caption: Simplified AMPK signaling pathway.

References

Technical Support Center: Overcoming Resistance to AMPK Inhibition in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is centered around the well-characterized AMP-activated protein kinase (AMPK) inhibitor, Compound C (Dorsomorphin) . This is due to a lack of publicly available scientific literature on a compound referred to as "Ampk-IN-6". The principles and troubleshooting strategies discussed here are based on established knowledge of AMPK inhibition and mechanisms of drug resistance in cancer cells and are likely applicable to other ATP-competitive AMPK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Compound C (Dorsomorphin)?

A1: Compound C is a cell-permeable small molecule that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2] It binds to the ATP-binding pocket of the AMPK catalytic subunit, preventing the phosphorylation of downstream targets.[1] By inhibiting AMPK, Compound C blocks the cellular response to energy stress, which can lead to decreased cell proliferation and, in some contexts, apoptosis.[3][4] It's important to note that Compound C also has well-documented off-target effects, most notably the inhibition of Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6).[1][4]

Q2: My cancer cells are showing reduced sensitivity to Compound C. What are the potential mechanisms of resistance?

A2: Resistance to AMPK inhibitors like Compound C can arise through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for AMPK inhibition by upregulating parallel survival pathways. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. Activation of these pathways can promote cell growth and survival, overriding the effects of AMPK inhibition.

  • Induction of Protective Autophagy: While AMPK is a known activator of autophagy, its inhibition can, in some contexts, lead to the induction of a pro-survival autophagic response.[5] This process allows cancer cells to recycle intracellular components to maintain energy homeostasis and survive the metabolic stress induced by the inhibitor.[5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or ABCG2, can actively pump Compound C out of the cell.[7][8] This reduces the intracellular concentration of the drug, diminishing its efficacy.[7]

  • Alterations in Downstream Targets: Mutations or altered expression of downstream effectors of the AMPK pathway could potentially uncouple the pathway from its anti-proliferative effects, though this is less commonly reported for Compound C.

Q3: Can Compound C's off-target effects influence my experimental results?

A3: Absolutely. The inhibition of BMP signaling by Compound C is a critical consideration in interpreting experimental data.[1] The BMP pathway is involved in various cellular processes, including differentiation, proliferation, and apoptosis. Therefore, any observed cellular phenotype following Compound C treatment could be a result of AMPK inhibition, BMP pathway inhibition, or a combination of both. It is crucial to include appropriate controls to dissect these effects, such as using structurally different AMPK inhibitors or genetic approaches (e.g., siRNA/shRNA knockdown of AMPK) to validate that the observed phenotype is indeed AMPK-dependent.

Troubleshooting Guides

Problem 1: Decreased or No Inhibition of Cell Viability Observed

You are treating your cancer cell line with Compound C, but you observe a minimal decrease in cell viability or a rightward shift in the dose-response curve compared to previous experiments or published data.

Potential Cause Troubleshooting Steps
Development of Resistance - Confirm Resistance: Perform a time-course experiment to see if the resistance develops over time with continuous exposure. Compare the IC50 value of your cell line to that of a sensitive, parental cell line. - Investigate Mechanisms: Proceed to the "Investigating Resistance Mechanisms" section below.
Compound Instability/Degradation - Freshly Prepare Solutions: Prepare fresh dilutions of Compound C from a new stock for each experiment. - Proper Storage: Ensure the stock solution is stored correctly (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.
Suboptimal Assay Conditions - Cell Seeding Density: Optimize the cell seeding density. High cell density can sometimes mask the cytotoxic effects of a compound. - Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
Cell Line-Specific Insensitivity - Baseline AMPK Activity: Check the basal level of AMPK activity in your cell line. Cells with low basal AMPK activity may be less dependent on this pathway for survival and thus less sensitive to its inhibition.
Problem 2: Inconsistent or No Inhibition of AMPK Signaling Pathway

Your Western blot analysis does not show a decrease in the phosphorylation of downstream targets of AMPK (e.g., p-ACC) after treatment with Compound C.

Potential Cause Troubleshooting Steps
Ineffective Compound Concentration or Treatment Time - Dose-Response: Perform a dose-response experiment with a range of Compound C concentrations. - Time-Course: Analyze protein lysates at different time points after treatment (e.g., 1, 6, 12, 24 hours) to find the optimal time for observing pathway inhibition.
Technical Issues with Western Blotting - Antibody Quality: Validate the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins. - Loading Control: Ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH). - Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
Activation of Upstream Kinases - Experimental Conditions: Be aware that certain experimental conditions (e.g., glucose deprivation, hypoxia) can strongly activate AMPK upstream kinases (like LKB1 and CaMKK2), potentially overriding the inhibitory effect of Compound C at lower concentrations.[9][10]

Quantitative Data Summary

Table 1: IC50 Values of Compound C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Carcinoma~5-10[11]
HT-29Colon CarcinomaNot specified, effective at 10 µM[12]
T24Bladder Carcinoma~5[11]
HepG2Hepatocellular Carcinoma~5.92[13]
TOV-21GOvarian Adenocarcinoma~3.03[13]
B16F10Murine Melanoma~12[14]
PC-3Prostate Cancer~10-50[15]
HTB-26Breast Cancer~10-50[15]

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, incubation time, assay method).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound C (Dorsomorphin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound C in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound C. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis of AMPK Signaling

This protocol allows for the detection of changes in the phosphorylation status of AMPK and its downstream targets.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound C (Dorsomorphin)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Compound C as required. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Autophagy Assay (LC3B Staining by Immunofluorescence)

This protocol is used to visualize and quantify the formation of autophagosomes, a key step in autophagy.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Compound C (Dorsomorphin)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with Compound C for the desired time. Include positive (e.g., starvation) and negative controls.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation: Block with blocking buffer for 30 minutes and then incubate with the primary anti-LC3B antibody for 1 hour.

  • Secondary Antibody and DAPI Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope.

  • Analysis: Autophagosomes will appear as distinct puncta. Quantify the number of LC3B puncta per cell to assess the level of autophagy.

Visualizations

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Glucose Deprivation, Hypoxia) LKB1 LKB1 Metabolic_Stress->LKB1 CaMKK2 CaMKK2 Metabolic_Stress->CaMKK2 AMPK AMPK LKB1->AMPK CaMKK2->AMPK Anabolic_Pathways Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic_Pathways Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Compound_C Compound C (Dorsomorphin) Compound_C->AMPK

Caption: Simplified AMPK signaling pathway and the inhibitory action of Compound C.

Resistance_Mechanisms Compound_C Compound C AMPK AMPK Compound_C->AMPK Cell_Survival_Proliferation Decreased Cell Survival & Proliferation AMPK->Cell_Survival_Proliferation Resistance Resistance Bypass_Pathways Activation of Bypass Pathways (PI3K/Akt, MAPK) Resistance->Bypass_Pathways Protective_Autophagy Induction of Protective Autophagy Resistance->Protective_Autophagy Drug_Efflux Increased Drug Efflux (ABC Transporters) Resistance->Drug_Efflux Continued_Survival Continued Cell Survival & Proliferation Bypass_Pathways->Continued_Survival Protective_Autophagy->Continued_Survival Drug_Efflux->Compound_C Reduces intracellular concentration

Caption: Potential mechanisms of resistance to Compound C in cancer cells.

Troubleshooting_Workflow Start Decreased Sensitivity to Compound C Observed Check_Compound Verify Compound Integrity & Experimental Conditions Start->Check_Compound Confirm_Resistance Confirm Resistance: - Time-course - Compare to sensitive cells Check_Compound->Confirm_Resistance If conditions are optimal Investigate_Mechanisms Investigate Resistance Mechanisms Confirm_Resistance->Investigate_Mechanisms If resistance is confirmed Bypass Analyze Bypass Pathways: - Western Blot for p-Akt, p-ERK Investigate_Mechanisms->Bypass Autophagy Assess Autophagy: - LC3B Western Blot/IF - Autophagy flux assay Investigate_Mechanisms->Autophagy Efflux Evaluate Drug Efflux: - qRT-PCR for ABC transporters - Use efflux pump inhibitors Investigate_Mechanisms->Efflux Combine_Therapy Consider Combination Therapy: - Akt/MEK inhibitors - Autophagy inhibitors Bypass->Combine_Therapy Autophagy->Combine_Therapy Efflux->Combine_Therapy

Caption: A logical workflow for troubleshooting resistance to Compound C.

References

Technical Support Center: Best Practices for Using Ampk-IN-6 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance and troubleshooting for the effective use of Ampk-IN-6, a potent AMPK inhibitor, in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent small molecule inhibitor of AMP-activated protein kinase (AMPK). Its mechanism of action is the direct inhibition of AMPK, a key enzyme that acts as a cellular energy sensor. By inhibiting AMPK, this compound can modulate various downstream signaling pathways involved in cell metabolism, proliferation, apoptosis, and autophagy. It has been identified as a pyridine-2-one derivative with an IC50 value of 0.093 µM for AMPK.[1]

Q2: What are the known biological effects of this compound in cell culture?

A2: In vitro studies have demonstrated that this compound exhibits several biological effects, including:

  • Anti-proliferative activity: It has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs).[1]

  • Induction of apoptosis: this compound can trigger programmed cell death.

  • Inhibition of autophagy: It has been observed to block the cellular process of autophagy.

Q3: What is the recommended solvent and storage for this compound stock solutions?

A3: For most in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO). Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][3]

Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A4: Precipitation of hydrophobic small molecules like this compound in aqueous culture media is a common issue. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% (v/v), to minimize cytotoxicity. However, maintaining solubility might require a slightly higher, yet cell-tolerated, concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.[4][5]

  • Use a Serial Dilution Approach: Instead of adding the high-concentration DMSO stock directly to your full volume of media, perform an intermediate dilution step. First, dilute the stock into a small volume of complete media (containing serum, if applicable) or a buffer, then add this to the final culture volume.[5]

  • Ensure Thorough Mixing: Add the inhibitor stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation.[1][5]

  • Check for Media Component Interactions: In rare cases, components in the culture media may react with the compound. If precipitation persists, you could test the solubility in a simpler buffered solution like PBS.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity
  • Possible Cause: The concentration of this compound is too high for your specific primary cell type. Primary cells can be more sensitive than immortalized cell lines.

  • Suggested Solution:

    • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, Calcein AM, or Annexin V/PI staining) with a wide range of this compound concentrations to determine the optimal, non-toxic working concentration for your primary cells. Start from a low nanomolar range and extend to several micromolars.

    • Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant cell death.

    • Vehicle Control: Always include a DMSO-only control at the same final concentration as your this compound treatment to ensure that the solvent is not the cause of cytotoxicity.

Issue 2: Inconsistent or No Inhibitory Effect
  • Possible Cause 1: The concentration of this compound is too low to effectively inhibit AMPK in your specific primary cell type.

  • Suggested Solution:

    • Increase Concentration: Based on your dose-response curve, you may need to use a higher concentration of the inhibitor.

    • Confirm Target Engagement: It is crucial to verify that this compound is inhibiting its target in your cells. This can be done by Western blot analysis of the phosphorylation status of a direct downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79. A decrease in p-ACC (Ser79) levels upon this compound treatment would confirm target engagement.

  • Possible Cause 2: The inhibitor has degraded due to improper storage or handling.

  • Suggested Solution:

    • Prepare Fresh Stock Solutions: Use a fresh aliquot of the stock solution for each experiment. If you suspect degradation, prepare a new stock solution from the solid compound.

    • Assess Stability: If you continue to see inconsistent results, you may need to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium at 37°C, collecting samples at different time points, and analyzing the concentration of the parent compound by HPLC-MS.[4]

  • Possible Cause 3: The basal AMPK activity in your primary cells under standard culture conditions is low.

  • Suggested Solution:

    • Activate AMPK: To confirm the inhibitory action of this compound, you can first stimulate AMPK activity with an activator like AICAR or by inducing metabolic stress (e.g., glucose deprivation or hypoxia) and then co-treat with this compound. You should observe a rescue of the activated phenotype.

Issue 3: Suspected Off-Target Effects
  • Possible Cause: The observed phenotype is not due to AMPK inhibition but rather the inhibitor acting on other cellular targets.

  • Suggested Solution:

    • Use a Structurally Different Inhibitor: To confirm that the observed effect is due to AMPK inhibition, use another well-characterized AMPK inhibitor with a different chemical scaffold (e.g., Dorsomorphin/Compound C) and see if it phenocopies the results of this compound. Be aware that all inhibitors may have their own off-target profiles.

    • Genetic Knockdown: The most rigorous approach to validate on-target effects is to use genetic methods like siRNA or shRNA to knock down the expression of AMPK and see if this recapitulates the phenotype observed with this compound.

    • Consult Kinase Selectivity Data: While a comprehensive public kinase selectivity profile for this compound is not yet available, be aware that many kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket.

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueSource
IC50 for AMPK 0.093 µM[1]
Recommended Solvent DMSO[2][3]
Stock Solution Storage -20°C or -80°C, protected from light[2][3]
Final DMSO Concentration < 0.1% (v/v) is ideal, but may need optimization[4][5]
Detailed Methodologies

1. Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 341.38 g/mol ).

    • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but check for any temperature sensitivity of the compound.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

2. General Protocol for Treating Primary Cells with this compound

  • Materials: Primary cells in culture, complete cell culture medium, this compound stock solution (10 mM in DMSO), vehicle control (DMSO).

  • Procedure:

    • Seed the primary cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.

    • The next day, prepare the working concentrations of this compound by performing serial dilutions of the 10 mM stock solution in pre-warmed (37°C) complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and the vehicle control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired duration of the experiment.

    • Proceed with your downstream analysis (e.g., cell viability assay, Western blot, etc.).

3. Validating this compound Activity by Western Blot

  • Procedure:

    • Treat your primary cells with this compound at various concentrations for a defined period (e.g., 1-24 hours). Include a positive control for AMPK activation (e.g., AICAR) and a vehicle control.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ACC (Ser79), total ACC, phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Expected Outcome: A dose-dependent decrease in the ratio of p-ACC/total ACC should be observed with increasing concentrations of this compound, confirming its inhibitory activity.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream_inhibition Downstream Inhibition cluster_downstream_activation Downstream Activation Metabolic Stress\n(High AMP/ATP ratio) Metabolic Stress (High AMP/ATP ratio) AMPK AMPK Metabolic Stress\n(High AMP/ATP ratio)->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Activates Ca2+ Ca2+ Ca2+->CaMKK2 Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glycolysis Glycolysis AMPK->Glycolysis Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Activates Autophagy Autophagy AMPK->Autophagy Activates Lipid Synthesis Lipid Synthesis ACC->Lipid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis This compound This compound This compound->AMPK Inhibits

Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for using this compound in primary cell cultures.

Troubleshooting_Logic Start Start Problem Problem Observed? Start->Problem No Effect No or Inconsistent Effect Problem->No Effect Yes Cytotoxicity High Cell Death Problem->Cytotoxicity Yes Precipitation Precipitation in Media Problem->Precipitation Yes Check Conc Concentration Too Low? No Effect->Check Conc Check Viability Concentration Too High? Cytotoxicity->Check Viability Check Prep Improper Preparation? Precipitation->Check Prep Increase Conc Increase Concentration Check Conc->Increase Conc Yes Validate Target Validate Target Engagement (Western Blot) Check Conc->Validate Target No Dose Response Perform Dose-Response Viability Assay Check Viability->Dose Response Yes Optimize Prep Optimize Dilution Protocol Check Prep->Optimize Prep Yes

Caption: Troubleshooting flowchart for common issues with this compound experiments.

References

Validation & Comparative

A Comparative Guide to AMPK Inhibitors: AMPK-IN-6 versus SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two notable inhibitors of AMP-activated protein kinase (AMPK): AMPK-IN-6 and SBI-0206965. This document summarizes their potency, selectivity, and mechanisms of action, supported by available experimental data and protocols.

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in therapeutic areas such as metabolic diseases and oncology. Inhibition of AMPK has emerged as a potential strategy in cancer therapy, where tumor cells often exhibit altered metabolic pathways. This guide focuses on a comparative analysis of two small molecule inhibitors, this compound and SBI-0206965, to aid researchers in selecting the appropriate tool compound for their studies.

Potency and Selectivity: A Head-to-Head Comparison

A critical aspect of any kinase inhibitor is its potency towards the intended target and its selectivity profile across the human kinome. The following tables summarize the available quantitative data for this compound and SBI-0206965.

Table 1: In Vitro Potency against Primary Targets

CompoundTargetIC50 (nM)Assay TypeReference
This compound AMPK93Enzymatic Assay[1]
SBI-0206965 ULK1108Cell-free assay[2]
ULK2711Cell-free assay[2]
AMPKNot explicitly defined as a primary target initially, but potent inhibition observed.Various[3]

Table 2: Kinase Selectivity Profile

CompoundNumber of Kinases ProfiledConcentrationOff-Target Kinases Significantly Inhibited (>75% inhibition relative to primary target)Reference
This compound Data not publicly available---
SBI-0206965 326-17 (including NUAK1, MARK3/4)[3][4]
45610 µM10 (including FAK, FLT3, Src, Jak3)[5]

Note: The full kinase selectivity profile for this compound is not yet publicly available. The selectivity of SBI-0206965 has been shown to be influenced by the presence of a large gatekeeper residue, with a preference for methionine, in the kinase ATP-binding pocket[3].

Mechanism of Action and Cellular Effects

This compound is a novel pyridine-2-one derivative identified as a potent AMPK inhibitor. In cellular assays, it has been shown to induce apoptosis and inhibit autophagy, suggesting its potential in cancer research, particularly in the context of pulmonary arterial hypertension[1].

SBI-0206965 was initially developed as a potent and selective inhibitor of the autophagy-initiating kinase ULK1 and its homolog ULK2[2]. Subsequent studies revealed its potent inhibitory activity against AMPK[3]. SBI-0206965 has been demonstrated to have off-target effects, including the inhibition of insulin-stimulated glucose uptake[3].

Signaling Pathways

The signaling pathways of AMPK and its downstream effector ULK1 are intricately linked, playing central roles in cellular metabolism and autophagy.

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant AMPK enzyme.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP.

    • Substrate (e.g., SAMS peptide).

    • Test compounds (this compound or SBI-0206965) at various concentrations.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

    • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Plate Kinase, Substrate, Inhibitor Plate Kinase, Substrate, Inhibitor Prepare Reagents->Plate Kinase, Substrate, Inhibitor Initiate Reaction with ATP Initiate Reaction with ATP Plate Kinase, Substrate, Inhibitor->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Detect ADP Detect ADP Incubate->Detect ADP Measure Signal Measure Signal Detect ADP->Measure Signal Analyze Data (IC50) Analyze Data (IC50) Measure Signal->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Workflow for a typical in vitro kinase assay.

Cellular Target Engagement Assay (General Protocol)

This protocol outlines a general method to confirm that a compound interacts with its intended target within a cellular context.

  • Reagents and Materials:

    • Cell line expressing the target kinase (e.g., HEK293 cells).

    • Cell culture medium and supplements.

    • Test compounds at various concentrations.

    • Lysis buffer.

    • Antibodies for the target protein (total and phosphorylated forms).

    • Western blot reagents and equipment.

  • Procedure:

    • Seed cells in multi-well plates and grow to a suitable confluency.

    • Treat the cells with a range of concentrations of the test compound or a vehicle control (DMSO) for a specified duration.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a membrane (Western blotting).

    • Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of the target kinase and the total amount of the substrate or a housekeeping protein.

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using an appropriate detection system.

    • Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.

Conclusion

Both this compound and SBI-0206965 are potent inhibitors of AMPK, with SBI-0206965 also demonstrating strong activity against ULK1/2. The choice between these two compounds will depend on the specific research question.

  • This compound appears to be a more recently developed and potent AMPK inhibitor. However, its full selectivity profile is not yet publicly available, which is a critical consideration for interpreting cellular data.

  • SBI-0206965 is a well-characterized dual inhibitor of ULK1/2 and AMPK. While its polypharmacology is better understood, researchers should be aware of its off-target effects, particularly on glucose metabolism, and use appropriate controls to ensure that observed phenotypes are due to the inhibition of the intended target.

References

Validating Ampk-IN-6 On-Target Effects: A Comparative Guide to AMPK siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor's biological effects are a direct result of its intended target is a critical validation step. This guide provides a comprehensive comparison between a potent, selective small molecule inhibitor, represented here as Ampk-IN-6, and the genetic knockdown of AMP-activated protein kinase (AMPK) using small interfering RNA (siRNA). The core principle is that the phenotypic effects of a true on-target inhibitor should closely mimic the effects of genetically silencing the target protein.

AMPK is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases and cancer.[1][2] It is a heterotrimeric complex with a catalytic α subunit and regulatory β and γ subunits.[3][4] Activation of AMPK, typically through phosphorylation at Threonine 172 (Thr172) of the catalytic α subunit by upstream kinases like LKB1 and CaMKK2, triggers a metabolic switch.[5][6][7] This switch enhances ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) and suppresses ATP-consuming anabolic processes (such as protein and lipid synthesis).[5][8][9]

This guide outlines the methodologies to validate that the observed effects of this compound are indeed due to the inhibition of the AMPK signaling pathway.

Comparative Analysis: Small Molecule Inhibition vs. Genetic Knockdown

The most robust validation comes from comparing the effects of the small molecule inhibitor with a target-specific genetic knockdown. If this compound is on-target, its impact on downstream signaling and cellular functions should phenocopy the effects of reducing AMPK protein levels via siRNA.

Table 1: Comparison of Expected Outcomes for this compound vs. AMPK siRNA

Parameter MeasuredTreatment GroupExpected OutcomeRationale
Target Engagement
p-AMPKα (Thr172)This compoundNo significant change or increaseSome inhibitors paradoxically increase Thr172 phosphorylation by protecting against dephosphorylation, while still blocking kinase activity.[10]
AMPK siRNA↓↓↓Reduced total protein leads to a proportional decrease in phosphorylated protein.
Total AMPKαThis compoundNo changeThe inhibitor targets the protein's function, not its expression level.
AMPK siRNA↓↓↓siRNA mediates the degradation of AMPKα mRNA, leading to a significant reduction in total protein levels.[11]
Downstream Target
p-ACC (Ser79)This compound↓↓↓Inhibition of AMPK kinase activity prevents the phosphorylation of its direct downstream target, ACC.[3]
AMPK siRNA↓↓↓Reduced levels of AMPK protein result in decreased phosphorylation of its downstream targets.
Functional Outcome
Glucose UptakeThis compound↓↓AMPK promotes glucose uptake; its inhibition is expected to reduce this process.[12][13]
AMPK siRNA↓↓Reduced AMPK expression will impair the cell's ability to take up glucose, especially under stress conditions.[13]
Cell ViabilityThis compound↓ (Context-dependent)In cancer cells reliant on AMPK for survival under metabolic stress, inhibition can decrease viability.[14]
AMPK siRNA↓ (Context-dependent)Knockdown of AMPK in reliant cells is expected to reduce cell viability.[14]

Arrow Key: ↓↓↓ (Strong Decrease), ↓↓ (Moderate Decrease), ↓ (Slight Decrease)

Signaling Pathway and Experimental Workflow

Visualizing the AMPK signaling pathway and the experimental workflow is essential for understanding the points of intervention and the validation process.

AMPK_Signaling_Pathway Upstream Upstream Signals (Low ATP/AMP, Ca2+) LKB1 LKB1 Upstream->LKB1 CaMKK2 CaMKK2 Upstream->CaMKK2 AMPK AMPKαβγ LKB1->AMPK p(Thr172) CaMKK2->AMPK p(Thr172) ACC ACC AMPK->ACC p(Ser79) (Inhibits) mTORC1 mTORC1 Inhibition AMPK->mTORC1 ULK1 ULK1 AMPK->ULK1 (Activates) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake (Stimulates) FA_Oxidation Fatty Acid Oxidation ACC->FA_Oxidation (Stimulates) Protein_Synth Protein Synthesis mTORC1->Protein_Synth (Inhibits) Autophagy Autophagy ULK1->Autophagy Inhibitor This compound Inhibitor->AMPK Blocks Activity siRNA AMPK siRNA mRNA AMPKα mRNA siRNA->mRNA Degrades mRNA->AMPK

Caption: AMPK signaling pathway and points of intervention. (Max Width: 760px)

Experimental_Workflow Start Seed Cells Treat_Inhibitor Treat with this compound (e.g., 24-48h) Start->Treat_Inhibitor Vehicle Vehicle Control (e.g., DMSO) Start->Vehicle Transfect_siRNA Transfect with AMPK siRNA (e.g., 48-72h) Start->Transfect_siRNA Control_siRNA Transfect with Non-Targeting siRNA Start->Control_siRNA Harvest Harvest Cells for Analysis Treat_Inhibitor->Harvest Vehicle->Harvest Transfect_siRNA->Harvest Control_siRNA->Harvest Western Western Blot (p-AMPK, total AMPK, p-ACC) Harvest->Western Functional Functional Assays (Glucose Uptake, Viability) Harvest->Functional Compare Compare Results Western->Compare Functional->Compare

References

A Head-to-Head Comparison of AMPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable AMPK inhibitor is critical for accurate and reproducible experimental outcomes. This guide provides an objective comparison of commonly used AMPK inhibitors, focusing on their performance, selectivity, and supporting experimental data.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its inhibition is a key strategy in various research areas, including cancer biology and metabolic disorders. This guide focuses on a head-to-head comparison of three widely studied AMPK inhibitors: Compound C (Dorsomorphin), BAY-3827, and SBI-0206965.

Performance Comparison of AMPK Inhibitors

The efficacy of an AMPK inhibitor is determined by its potency (IC50 or Ki), selectivity against other kinases, and its mechanism of action. The following table summarizes the key performance characteristics of Compound C, BAY-3827, and SBI-0206965 based on published data.

InhibitorMechanism of ActionPotency (in vitro)Isoform SelectivityKey Cellular Effects & Off-Target Profile
Compound C (Dorsomorphin) ATP-competitiveKi: 109 nM (AMPK, in the absence of AMP)[1][2][3][4]Broadly inhibits AMPK isoforms.Inhibits AMPK signaling, but also potently inhibits bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, ALK6) with an IC50 of 0.47 µM for BMP4-induced SMAD phosphorylation.[2][5] It has been noted to have several other off-target effects.[6]
BAY-3827 ATP-competitiveIC50: 1.4 nM (α2β1γ1, 10 µM ATP)[7][8], 15 nM (α2β1γ1, 2 mM ATP)[8][9], 17 nM (rat liver AMPK)[7], 25 nM (α1β1γ1, 200 µM ATP)[7], 70 nM (α2β2γ1, 200 µM ATP)[7]Shows high potency against both α1 and α2 isoforms.Highly potent and more selective for AMPK than Compound C and SBI-0206965.[7][10] However, it also potently inhibits all four isoforms of RSK (RSK1-4).[7][10]
SBI-0206965 ATP-competitiveIC50: ~250 nM (α1β1γ1, 200 µM ATP)[7], 360 nM (rat liver AMPK)[7]Appears to inhibit both α1 and α2 containing complexes.Originally identified as a ULK1 inhibitor (IC50: 108 nM).[11] It is more selective than Compound C but significantly less potent than BAY-3827 against AMPK.[7] It also inhibits other kinases, including NUAK1 and MARK3/4.[12]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including ATP concentration and the specific AMPK isoform complex used.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the AMPK signaling pathway and standard workflows for inhibitor characterization.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_ampk AMPK Complex cluster_downstream Downstream Effects cluster_inhibitors Inhibitors LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylation (Thr172) CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylation (Thr172) AMP_ATP_Ratio High AMP/ATP Ratio AMP_ATP_Ratio->AMPK Allosteric Activation pAMPK AMPK (Active) ACC ACC (Active) pAMPK->ACC Inhibits mTORC1 mTORC1 (Active) pAMPK->mTORC1 Inhibits pULK1 ULK1 (Active) pAMPK->pULK1 Activates pACC ACC (Inactive) mTORC1_inh mTORC1 (Inactive) ULK1 ULK1 (Inactive) Compound_C Compound C Compound_C->pAMPK Inhibits BAY_3827 BAY-3827 BAY_3827->pAMPK Inhibits SBI_0206965 SBI-0206965 SBI_0206965->pAMPK Inhibits

Caption: Simplified AMPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Assay (Western Blot) Purified_AMPK Purified AMPK Enzyme Incubation Incubation Purified_AMPK->Incubation Substrate_ATP Peptide Substrate + ATP Substrate_ATP->Incubation Inhibitor_Titration Titration of Inhibitor Inhibitor_Titration->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Cell_Culture Cell Culture Inhibitor_Treatment Treatment with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Transfer Western Transfer SDS_PAGE->Western_Transfer Antibody_Incubation Primary & Secondary Antibody Incubation Western_Transfer->Antibody_Incubation Signal_Detection Signal Detection Antibody_Incubation->Signal_Detection Analysis Densitometry Analysis Signal_Detection->Analysis

Caption: Experimental workflows for inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AMPK inhibitors. Below are representative protocols for key experiments.

In Vitro AMPK Kinase Activity Assay for IC50 Determination

This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound to determine its inhibitory potency.

1. Reagents and Materials:

  • Purified active AMPK enzyme (e.g., human α1β1γ1 or α2β2γ1 complexes).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP.[9]

  • ATP solution.

  • Peptide substrate (e.g., SAMS peptide).

  • AMPK inhibitor stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay kit or similar detection reagent.

  • 384-well plates.

2. Procedure:

  • Prepare serial dilutions of the AMPK inhibitor in kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).[9]

  • Add 2 µl of purified AMPK enzyme to each well.[9]

  • Initiate the kinase reaction by adding 2 µl of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to its Km value for accurate IC50 determination.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to kinase activity.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of AMPK Downstream Target Phosphorylation

This cell-based assay determines the ability of a compound to inhibit AMPK activity within a cellular context by measuring the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), at Ser79.

1. Reagents and Materials:

  • Cultured cells (e.g., C2C12, HepG2).

  • AMPK inhibitor.

  • Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.

  • Protein assay reagent (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-ACC (Ser79), rabbit anti-total ACC, rabbit anti-phospho-AMPKα (Thr172), rabbit anti-total AMPKα.

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Enhanced chemiluminescence (ECL) substrate.

2. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the AMPK inhibitor for the desired time. Include a vehicle control (DMSO).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in 100-200 µL of ice-cold lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total ACC as a loading control.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The choice of an AMPK inhibitor should be guided by the specific requirements of the experiment. For studies demanding high potency and selectivity, BAY-3827 appears to be the superior choice, although its off-target effects on RSK kinases should be considered.[7][10] SBI-0206965 offers a more selective alternative to the historically used Compound C , but with lower potency than BAY-3827 and its own set of off-targets, including ULK1.[7][11] Compound C, while widely cited, suffers from significant off-target effects, particularly on the BMP signaling pathway, which necessitates careful interpretation of results.[2][5][6] Researchers are encouraged to validate the effects of their chosen inhibitor in their specific experimental system and, where possible, confirm findings using genetic approaches to modulate AMPK activity.

References

Cross-Validation of Pharmacological and Genetic AMPK Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects induced by the direct AMPK activator, A-769662, with those observed in various genetic models of AMP-activated protein kinase (AMPK) modulation. This cross-validation is essential for understanding the specificity of pharmacological interventions and for translating findings from genetic studies into therapeutic strategies.

AMPK is a critical regulator of cellular and whole-body energy homeostasis. Its activation switches on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. This central role in metabolism has made AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Two primary approaches are used to investigate the physiological roles of AMPK: pharmacological activation with small molecules and genetic manipulation in model organisms. This guide focuses on the well-characterized, potent, and selective direct AMPK activator A-769662 and compares its effects to findings from AMPK knockout (KO) and transgenic (TG) mouse models.

Data Presentation: Quantitative Comparison of A-769662 and Genetic Models

The following tables summarize the quantitative effects of A-769662 administration and genetic AMPK modulation on key metabolic parameters.

Table 1: Effects on Glucose Homeostasis

ParameterPharmacological Model (A-769662)Genetic Model (AMPK Knockout)Genetic Model (AMPK Activation)
Plasma Glucose Decreased by ~40% in ob/ob mice (30 mg/kg, b.i.d.)AMPKα2 KO mice show elevated plasma glucose.[1]Liver-specific AMPK activation has no significant effect on fasting blood glucose in chow-fed mice.[2]
Glucose Tolerance Improved in diabetic mice.AMPKα2 KO mice exhibit impaired glucose tolerance.[1]Liver-specific AMPK activation shows modest improvements in glucose tolerance.[2]
Insulin (B600854) Sensitivity Improved whole-body insulin sensitivity.Muscle-specific AMPKα2 KO exacerbates high-fat diet-induced insulin resistance.[3]Liver-specific AMPK activation improves insulin sensitivity in diet-induced obese mice.[2]
Muscle Glucose Uptake Increased in soleus muscle (~60% at 1 mM), but this effect may be partially PI3K-dependent.[4][5]Contraction-stimulated glucose uptake is impaired by ~70% in EDL and ~54% in soleus of muscle-specific AMPK β1β2 KO mice.[6]Not directly applicable.

Table 2: Effects on Lipid Metabolism

ParameterPharmacological Model (A-769662)Genetic Model (AMPK Knockout)Genetic Model (AMPK Activation)
Plasma Triglycerides Significantly decreased in ob/ob mice.AMPKα2 KO mice on a high-fat diet have elevated serum triglycerides.[3]Liver-specific AMPK activation reduces plasma triglycerides.[2]
Liver Triglycerides Significantly decreased in ob/ob mice.[7]Liver-specific AMPK KO mice do not spontaneously develop fatty liver but are susceptible to diet-induced steatosis.[8][9]Liver-specific AMPK activation protects against high-fructose and high-fat diet-induced hepatic steatosis.[10][11]
Fatty Acid Synthesis (Liver) Inhibited in primary rat hepatocytes (IC50 = 3.2 µM).Not directly measured, but expected to be elevated under conditions of insulin resistance.Reduced in primary hepatocytes from liver-specific AMPK activation models.[10]
Fatty Acid Oxidation (Whole Body) Increased, as indicated by a decreased respiratory exchange ratio in rats.Muscle-specific AMPK β1β2 KO mice show increased reliance on fat oxidation during exercise.[12]Liver-specific AMPK activation did not significantly alter fatty acid oxidation in isolated hepatocytes.[10]
Adipogenesis Inhibited in 3T3-L1 adipocytes.[13]AMPKα2 KO mice exhibit increased fat mass and adipocyte hypertrophy on a high-fat diet.[14]Not directly applicable.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Administration of A-769662

A-769662 is typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline for in vivo studies. For acute studies, a single intraperitoneal (i.p.) injection is administered. For chronic studies, mice are often treated twice daily (b.i.d.) with i.p. injections for a specified number of days or weeks. The typical dose ranges from 15 to 30 mg/kg body weight.[7][15]

Glucose Tolerance Test (GTT)

Mice are fasted for 6-16 hours. A baseline blood glucose measurement is taken from the tail vein. Subsequently, a glucose solution (typically 1-2 g/kg body weight) is administered either orally (OGTT) or via intraperitoneal injection (IPGTT). Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.[8][16]

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). After a recovery period, conscious and unrestrained mice are fasted. A primed-continuous infusion of human insulin is administered to achieve hyperinsulinemia. Euglycemia is maintained by a variable infusion of glucose, with blood glucose monitored every 10 minutes. The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[16][17][18]

Measurement of Fatty Acid Oxidation

Fatty acid oxidation can be measured in isolated tissues or cultured cells. For instance, in isolated hepatocytes, cells are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid. The rate of fatty acid oxidation is determined by quantifying the production of ¹⁴C-labeled acid-soluble metabolites or ¹⁴CO₂.[18][19]

Western Blot Analysis of AMPK Phosphorylation

To assess AMPK activation, tissues are homogenized in lysis buffer containing phosphatase and protease inhibitors. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are then transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for the phosphorylated form of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172) and total AMPKα. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. The bands are visualized using a chemiluminescent substrate and quantified by densitometry. The ratio of phosphorylated to total AMPK is calculated to determine the extent of activation.[19][20][21]

Mandatory Visualization

AMPK Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Exercise Exercise Exercise->AMPK Hormones (e.g., Adiponectin) Hormones (e.g., Adiponectin) Hormones (e.g., Adiponectin)->AMPK A-769662 A-769662 A-769662->AMPK Direct Activation Glucose Uptake Glucose Uptake AMPK->Glucose Uptake + Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation + Glycolysis Glycolysis AMPK->Glycolysis + Autophagy Autophagy AMPK->Autophagy + Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis - Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis - Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) AMPK->Protein Synthesis (mTORC1) - Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis -

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_models Experimental Models cluster_interventions Interventions cluster_analysis Metabolic Phenotyping cluster_outcome Outcome Pharmacological Model Pharmacological Model A-769662 Administration A-769662 Administration Pharmacological Model->A-769662 Administration Genetic Models Genetic Models Gene Knockout (KO) Gene Knockout (KO) Genetic Models->Gene Knockout (KO) Gene Transgenesis (TG) Gene Transgenesis (TG) Genetic Models->Gene Transgenesis (TG) Glucose Homeostasis (GTT, Clamp) Glucose Homeostasis (GTT, Clamp) A-769662 Administration->Glucose Homeostasis (GTT, Clamp) Lipid Metabolism (Plasma, Liver) Lipid Metabolism (Plasma, Liver) A-769662 Administration->Lipid Metabolism (Plasma, Liver) Gene & Protein Expression Gene & Protein Expression A-769662 Administration->Gene & Protein Expression Gene Knockout (KO)->Glucose Homeostasis (GTT, Clamp) Gene Knockout (KO)->Lipid Metabolism (Plasma, Liver) Gene Knockout (KO)->Gene & Protein Expression Gene Transgenesis (TG)->Glucose Homeostasis (GTT, Clamp) Gene Transgenesis (TG)->Lipid Metabolism (Plasma, Liver) Gene Transgenesis (TG)->Gene & Protein Expression Cross-Validation of Effects Cross-Validation of Effects Glucose Homeostasis (GTT, Clamp)->Cross-Validation of Effects Lipid Metabolism (Plasma, Liver)->Cross-Validation of Effects Gene & Protein Expression->Cross-Validation of Effects

Caption: Workflow for cross-validating pharmacological and genetic data.

Logical Relationship of Cross-Validation

Logical_Relationship cluster_hypothesis Hypothesis cluster_evidence Lines of Evidence cluster_conclusion Conclusion A-769662 effects are mediated by AMPK A-769662 effects are mediated by AMPK A-769662 mimics phenotypes of AMPK activation models A-769662 mimics phenotypes of AMPK activation models A-769662 effects are mediated by AMPK->A-769662 mimics phenotypes of AMPK activation models A-769662 effects are opposite to AMPK knockout models A-769662 effects are opposite to AMPK knockout models A-769662 effects are mediated by AMPK->A-769662 effects are opposite to AMPK knockout models A-769662 has no effect in AMPK knockout models A-769662 has no effect in AMPK knockout models A-769662 effects are mediated by AMPK->A-769662 has no effect in AMPK knockout models High confidence in on-target effects of A-769662 High confidence in on-target effects of A-769662 A-769662 mimics phenotypes of AMPK activation models->High confidence in on-target effects of A-769662 A-769662 effects are opposite to AMPK knockout models->High confidence in on-target effects of A-769662 A-769662 has no effect in AMPK knockout models->High confidence in on-target effects of A-769662

Caption: Logical framework for cross-validation.

References

Phenotypic Differences Between Metformin and Interleukin-6 in AMPK Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypic differences arising from the activation of AMP-activated protein kinase (AMPK) by the widely used anti-diabetic drug metformin (B114582) and the pleiotropic cytokine Interleukin-6 (IL-6). While both molecules converge on the activation of AMPK, a central regulator of cellular energy homeostasis, their upstream mechanisms and the resulting physiological consequences exhibit notable distinctions. This comparison is crucial for understanding the nuanced roles of AMPK in metabolic and inflammatory signaling and for the development of targeted therapeutics.

Executive Summary

Metformin, a biguanide, is an indirect activator of AMPK, primarily acting through the inhibition of mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, a key allosteric activator of AMPK. Its effects are generally associated with improved glucose homeostasis and anti-inflammatory responses. In contrast, Interleukin-6, a cytokine with a complex role in both pro- and anti-inflammatory processes, can also activate AMPK, particularly in skeletal muscle. The mechanism of IL-6-induced AMPK activation involves an increase in cyclic AMP (cAMP) and a subsequent rise in the AMP:ATP ratio.

Phenotypically, metformin treatment is characterized by reduced hepatic gluconeogenesis, increased peripheral glucose uptake, and a systemic anti-inflammatory effect, often correlating with decreased circulating IL-6 levels. Conversely, while IL-6-mediated AMPK activation also promotes glucose uptake and fatty acid oxidation in muscle, its systemic effects are context-dependent and can be pro-inflammatory in chronic conditions. This guide will delve into the experimental data supporting these differences, providing a clear overview for researchers.

Mechanism of Action and Signaling Pathways

The distinct upstream signaling pathways of metformin and IL-6 leading to AMPK activation are fundamental to their differential phenotypic effects.

Metformin's Signaling Pathway:

Metformin's primary mode of action involves its accumulation in the mitochondria, where it inhibits Complex I of the electron transport chain.[1][2] This inhibition curtails ATP production, leading to a significant increase in the AMP:ATP ratio. AMP then allosterically activates AMPK by binding to its γ-subunit, making it a better substrate for its upstream kinase, LKB1.[3][4]

Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Complex_I Complex I Inhibition Mitochondria->Complex_I AMP_ATP_Ratio Increased AMP:ATP Ratio Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream Downstream Metabolic and Anti-inflammatory Effects AMPK->Downstream

Caption: Metformin's AMPK Activation Pathway.

Interleukin-6's Signaling Pathway:

IL-6 activates AMPK through a distinct, cell-type specific mechanism, which is well-documented in skeletal muscle. IL-6 binds to its receptor complex (IL-6R/gp130), initiating a signaling cascade that leads to an increase in intracellular cAMP.[5][6] This elevation in cAMP is thought to subsequently increase the AMP:ATP ratio, leading to AMPK activation.[5][6] This pathway is notably different from the direct mitochondrial action of metformin.

IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor (IL-6R/gp130) IL6->IL6R cAMP Increased cAMP IL6R->cAMP AMP_ATP_Ratio Increased AMP:ATP Ratio cAMP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream Downstream Metabolic Effects (e.g., in muscle) AMPK->Downstream

Caption: IL-6's AMPK Activation Pathway in Skeletal Muscle.

Comparative Data on Phenotypic Effects

The following tables summarize the quantitative data from various studies, highlighting the phenotypic differences between metformin treatment and IL-6-induced AMPK activation.

Table 1: Effects on Glucose Metabolism
ParameterMetformin TreatmentIL-6 TreatmentKey Findings & Citations
Hepatic Glucose Production Decreased No direct inhibitory effect reported; may be context-dependent.Metformin's primary effect is the suppression of hepatic gluconeogenesis.[1][2]
Muscle Glucose Uptake Increased Increased Both agents stimulate glucose uptake in skeletal muscle, often associated with GLUT4 translocation.[1][7][8]
Glycogen (B147801) Synthesis in Muscle Variable, can be inhibitory.Increased (in some studies)IL-6 has been shown to increase glycogen synthesis in myotubes from healthy individuals.[9]
Table 2: Effects on Lipid Metabolism
ParameterMetformin TreatmentIL-6 TreatmentKey Findings & Citations
Fatty Acid Oxidation Increased Increased Both metformin and IL-6 promote fatty acid oxidation in skeletal muscle via AMPK activation.[1][7][8]
Lipid Synthesis Decreased No direct inhibitory effect on systemic lipid synthesis.Metformin inhibits lipogenic gene expression in the liver.[1]
Table 3: Effects on Inflammation
ParameterMetformin TreatmentIL-6 SignalingKey Findings & Citations
Circulating IL-6 Levels Decreased (in inflammatory states)Is the signaling molecule itself.Metformin has been shown to reduce plasma IL-6 levels in diabetic and other inflammatory conditions.[10][11][12]
Pro-inflammatory Cytokine Production (e.g., TNF-α) Decreased Can be pro-inflammatory, but also has anti-inflammatory roles.Metformin generally exhibits anti-inflammatory properties by inhibiting NF-κB.[4] IL-6's role is complex and context-dependent.[7]
STAT3 Phosphorylation Inhibited (downstream of IL-6R)Activated Metformin can suppress IL-6-stimulated STAT3 phosphorylation, while IL-6 is a primary activator of this pathway.[13]

Experimental Protocols

AMPK Activation Assay

Objective: To determine the phosphorylation status of AMPK as an indicator of its activation.

Methodology:

  • Cell/Tissue Culture and Treatment: Culture cells (e.g., primary hepatocytes, L6 myotubes) or isolate tissues (e.g., rat extensor digitorum longus muscle) under standard conditions. Treat with metformin (e.g., 10 µM - 2 mM) or recombinant IL-6 (e.g., 15-120 ng/mL) for specified durations.[1][5]

  • Lysate Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα at Threonine-172 (p-AMPKα Thr172).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total AMPKα as a loading control.

  • Densitometry: Quantify the band intensities to determine the ratio of p-AMPKα to total AMPKα.

Start Cell/Tissue Treatment (Metformin or IL-6) Lysis Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Primary_Ab Incubation with p-AMPK Antibody SDS_PAGE->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometric Analysis (p-AMPK / Total AMPK) Detection->Analysis

Caption: Experimental Workflow for AMPK Activation Assay.
Glucose Uptake Assay

Objective: To measure the rate of glucose transport into cells.

Methodology:

  • Cell Culture and Differentiation: Culture cells (e.g., L6 myotubes) to a differentiated state.

  • Serum Starvation: Serum-starve the cells for a defined period (e.g., 3-4 hours) to reduce basal glucose uptake.

  • Treatment: Treat the cells with metformin or IL-6 for the desired time and concentration.

  • Glucose Uptake Measurement:

    • Wash the cells with a glucose-free buffer.

    • Incubate the cells with a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) for a short period (e.g., 10-15 minutes).

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalization: Normalize the radioactivity counts to the total protein content of each sample.

Conclusion

The comparison between metformin and Interleukin-6 as AMPK activators reveals a fascinating dichotomy in cellular signaling. Metformin acts as a systemic metabolic regulator, primarily through mitochondrial inhibition, leading to broad anti-diabetic and anti-inflammatory effects. In contrast, IL-6-mediated AMPK activation is more localized and context-dependent, playing a significant role in the physiological adaptation of muscle to exercise but also being implicated in inflammatory disease states.

For researchers and drug development professionals, these differences underscore the importance of considering the upstream mechanisms of AMPK activation when designing new therapies. Targeting specific cellular pools of AMPK or modulating distinct upstream activators may allow for the development of more precise therapeutic interventions that harness the beneficial metabolic effects of AMPK activation while avoiding potential off-target or undesirable inflammatory consequences. Further research into the crosstalk between these pathways will undoubtedly unveil new avenues for treating metabolic and inflammatory diseases.

References

Ampk-IN-6: A Comparative Guide to Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, specificity is a paramount attribute, dictating both therapeutic efficacy and potential off-target effects. This guide provides a comparative framework for understanding the specificity of Ampk-IN-6, a modulator of the AMP-activated protein kinase (AMPK), in the context of other kinase inhibitors. While comprehensive, publicly available kinome-wide screening data for this compound is limited, this document outlines the established methodologies for determining kinase inhibitor specificity and presents data for representative compounds to illustrate the principles of comparative analysis.

Principles of Kinase Inhibitor Specificity

The specificity of a kinase inhibitor is its ability to selectively bind to and inhibit the intended target kinase over other kinases in the human kinome, which comprises over 500 members. High specificity is desirable to minimize off-target effects and associated toxicities.[1][2] Kinase inhibitor selectivity is typically assessed using a variety of biochemical and cellular assays.

Data Presentation: Comparative Kinase Inhibitor Selectivity

Table 1: Biochemical Kinase Inhibition Profile (Illustrative Example)

This table demonstrates how IC50 values are used to quantify the potency of an inhibitor against a panel of kinases. A highly selective inhibitor will exhibit a significantly lower IC50 for its primary target compared to other kinases.

Kinase TargetInhibitor X (IC50, nM)Inhibitor Y (IC50, nM)Inhibitor Z (IC50, nM)
AMPK (α1β1γ1) 10 500>10,000
PKA1,200800>10,000
CDK2>10,000255,000
ERK15,000>10,0008,000
JNK18,0001,500>10,000
p38α2,5003,000>10,000
SRC>10,000150>10,000

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular Target Engagement (Illustrative Example)

Cellular assays, such as the NanoBRET™ Target Engagement Assay, provide insights into inhibitor binding within a physiological context.[3] The apparent cellular affinity (IC50) in live cells can differ from biochemical assays due to factors like cell permeability and intracellular ATP concentrations.

Kinase TargetInhibitor X (Cellular IC50, nM)Inhibitor Y (Cellular IC50, nM)
AMPK 50 2,000
PKA5,0003,500
CDK2>10,000100
SRC>10,000800

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate and reproducible experimental design is critical for assessing kinase inhibitor specificity. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The substrate is typically a peptide recognized by the target kinase (e.g., SAMS peptide for AMPK).

    • Prepare a 4X solution of this compound and other comparator inhibitors in the kinase reaction buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

    • Prepare a 4X ATP solution in the kinase reaction buffer at a concentration that is at or near the Km for the specific kinase.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 5 µL of the 4X ATP solution.

    • Incubate at 30°C for 1 hour.

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase in live cells.[4][5]

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells transiently expressing a NanoLuc®-AMPK fusion protein into a 96-well plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and comparator inhibitors in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted inhibitors to the cells.

    • Add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to the kinase active site, to the cells.

    • Incubate the plate in a CO2 incubator at 37°C for 2 hours to allow the inhibitor and tracer to reach binding equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Western Blot for Downstream Signaling

This method assesses the functional consequence of AMPK inhibition or activation by measuring the phosphorylation status of downstream targets.[1][6][7]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound or other compounds for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a downstream target of AMPK (e.g., phospho-ACC Ser79) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logic of experimental procedures is crucial for understanding kinase inhibitor function.

G cluster_0 Biochemical Kinase Assay Workflow reagent_prep Reagent Preparation (Kinase, Substrate, Inhibitor, ATP) assay_plate Assay Plating (Inhibitor + Kinase/Substrate) reagent_prep->assay_plate 1 reaction Initiate Reaction (Add ATP) assay_plate->reaction 2 detection Signal Detection (e.g., Luminescence) reaction->detection 3 data_analysis Data Analysis (IC50 Determination) detection->data_analysis 4

Caption: Workflow for a biochemical kinase inhibition assay.

G cluster_1 AMPK Signaling Pathway AMP ↑ AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Ser79) Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy ↑ AMPK->Autophagy Activates FattyAcid_Syn Fatty Acid Synthesis ↓ ACC->FattyAcid_Syn Protein_Syn Protein Synthesis ↓ mTORC1->Protein_Syn

Caption: Simplified AMPK signaling pathway.

Conclusion

The rigorous evaluation of a kinase inhibitor's specificity is a cornerstone of modern drug discovery. While specific, comprehensive kinome-wide profiling data for this compound is not publicly available, the experimental protocols and comparative frameworks outlined in this guide provide a robust foundation for its characterization. By employing a combination of biochemical and cellular assays, researchers can build a detailed specificity profile for this compound and other novel kinase inhibitors, enabling informed decisions in the development of targeted therapeutics. Future studies providing a head-to-head comparison of this compound against a broad panel of kinases will be invaluable to the research community.

References

Evaluating the Synergistic Potential of Novel AMPK Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases, cancer, and other conditions.[1] The activation of AMPK can restore metabolic balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2] While numerous AMPK activators have been identified, there is growing interest in the synergistic effects of combining these agents with other drugs to enhance therapeutic efficacy and overcome resistance. This guide provides a framework for evaluating the synergistic potential of AMPK activators, with a focus on a novel compound identified as 3'-Prenylchalconaringenin, also referred to as "Compound GC" or "AMPK activator 6". Although direct synergistic studies on this specific compound are not yet prevalent in published literature, this guide will utilize data from other well-characterized AMPK activators to illustrate the principles and methodologies for assessing synergy.

Understanding AMPK Activation

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is intricately regulated by the cellular energy status, primarily through the binding of AMP and ADP to the γ subunit, which promotes phosphorylation of the α subunit at threonine 172 by upstream kinases like LKB1 and CaMKKβ.[1][3] AMPK activators can be broadly categorized as:

  • Indirect Activators: These compounds, such as metformin (B114582) and berberine, increase the cellular AMP/ATP ratio, often by inhibiting mitochondrial complex I.[4]

  • Direct Activators: These molecules, like A-769662, allosterically activate AMPK, sometimes independently of AMP levels.[4]

The diverse mechanisms of activation provide a strong rationale for exploring synergistic combinations. For instance, combining a direct allosteric activator with an indirect activator that elevates AMP levels could lead to a more robust and sustained AMPK activation than either agent alone.[4]

Evaluating Synergism: Methodologies and Data Interpretation

The gold standard for evaluating drug interactions is the Combination Index (CI) method, based on the median-effect principle of Chou and Talalay. This method provides a quantitative measure of synergy, additivity, or antagonism.

Experimental Protocol: Combination Index (CI) Assay

  • Cell Culture and Treatment:

    • Seed cells (e.g., cancer cell lines, hepatocytes, or myocytes) in 96-well plates at a predetermined density.

    • Prepare stock solutions of Ampk-IN-6 (3'-Prenylchalconaringenin) and the drug(s) to be tested for synergy.

    • Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio. Typically, a serial dilution series is used. .

  • Assessment of Cell Viability/Proliferation:

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay, such as the MTT, SRB, or CellTiter-Glo assay. .

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) values.

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism .

Data Presentation: Combination Index (CI) Values

CombinationCell LineFa (Fraction Affected)Combination Index (CI)Interpretation
This compound + Glycolysis Inhibitor (e.g., 2-DG)MCF-70.5< 1Synergy
This compound + mTOR Inhibitor (e.g., Rapamycin)HepG20.5< 1Synergy
This compound + Chemotherapeutic (e.g., Doxorubicin)A5490.5< 1Synergy

Note: This table is illustrative and based on the expected synergistic outcomes of combining an AMPK activator with drugs targeting related pathways, as specific data for this compound is not available.

Visualizing Synergistic Interactions and Pathways

Logical Flow of a Synergy Experiment

G cluster_setup Experimental Setup cluster_assay Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Seed Cells in 96-well Plates drug_prep Prepare Drug Dilutions (this compound & Combination Drug) cell_culture->drug_prep treatment Treat Cells with Single Agents & Combinations drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay calc_fa Calculate Fraction Affected (Fa) viability_assay->calc_fa compusyn Analyze with CompuSyn Software calc_fa->compusyn ci_value Determine Combination Index (CI) compusyn->ci_value synergy Synergy (CI < 1) ci_value->synergy additivity Additivity (CI = 1) ci_value->additivity antagonism Antagonism (CI > 1) ci_value->antagonism

Caption: Workflow for determining synergistic interactions using the Combination Index method.

AMPK Signaling and Potential Synergistic Targets

Activating AMPK has profound effects on multiple downstream pathways, creating opportunities for synergistic drug combinations.

G cluster_upstream Upstream Activators cluster_downstream Downstream Effects & Synergistic Targets Energy_Stress Energy Stress (High AMP/ATP) LKB1 LKB1 Energy_Stress->LKB1 Ampk_IN_6 This compound (Direct Activator) AMPK AMPK Ampk_IN_6->AMPK Metformin Metformin (Indirect Activator) Metformin->LKB1 LKB1->AMPK CaMKKb CaMKKβ CaMKKb->AMPK mTORC1 mTORC1 Inhibition (Synergy with mTOR inhibitors) AMPK->mTORC1 Glycolysis Glycolysis Stimulation (Synergy with glycolysis inhibitors in some cancers) AMPK->Glycolysis FAO Fatty Acid Oxidation ↑ AMPK->FAO Autophagy Autophagy Induction AMPK->Autophagy Protein_Synth Protein Synthesis ↓ AMPK->Protein_Synth mTORC1->Protein_Synth Cell_Growth Cell Growth & Proliferation ↓ (Synergy with chemotherapeutics) mTORC1->Cell_Growth Protein_Synth->Cell_Growth

Caption: The AMPK signaling pathway and points of potential synergistic drug intervention.

Potential Synergistic Combinations with this compound

Based on the known functions of AMPK, several classes of drugs are predicted to have synergistic effects when combined with an AMPK activator like 3'-Prenylchalconaringenin.

  • mTOR Inhibitors (e.g., Rapamycin, Everolimus): AMPK directly inhibits the mTORC1 complex, a central regulator of cell growth and proliferation.[2] Combining an AMPK activator with an mTOR inhibitor could lead to a more complete shutdown of this critical pro-survival pathway.

  • Glycolysis Inhibitors (e.g., 2-Deoxyglucose): In certain cancer cells that are highly dependent on glycolysis (the Warburg effect), inhibiting this pathway can cause significant energetic stress, leading to AMPK activation as a survival response.[5] Co-administration of an AMPK inhibitor in this context has been shown to be synergistic.[5] Conversely, in other contexts, enhancing the metabolic stress through a combination of glycolysis inhibition and further AMPK activation could be synthetically lethal.

  • Conventional Chemotherapeutics (e.g., Doxorubicin, Cisplatin): Many chemotherapeutic agents induce cellular stress. Activating AMPK can potentiate the anti-proliferative and pro-apoptotic effects of these drugs by further inhibiting cell growth and promoting catabolic stress.

  • Targeted Therapies (e.g., EGFR inhibitors, BRAF inhibitors): Resistance to targeted therapies often involves metabolic reprogramming. Combining these agents with an AMPK activator could counteract these adaptive metabolic changes and re-sensitize resistant cells.

Conclusion

While specific synergistic data for this compound (3'-Prenylchalconaringenin) is yet to be established, the central role of AMPK in cellular metabolism provides a strong rationale for its use in combination therapies. The experimental and analytical frameworks outlined in this guide offer a robust approach for researchers to systematically evaluate the synergistic potential of this and other novel AMPK activators. By combining quantitative synergy analysis with a deep understanding of the underlying signaling pathways, researchers can identify promising new therapeutic strategies for a range of diseases.

References

A Comparative Guide to AMPK Activation: Interleukin-6 Versus Common Pharmacological Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms and effects of AMP-activated protein kinase (AMPK) activation by the cytokine Interleukin-6 (IL-6) and common pharmacological activators. The information is intended to aid in the design and interpretation of experiments investigating AMPK signaling and its metabolic consequences.

Introduction to AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its activation triggers a metabolic switch, enhancing catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.[1] This positions AMPK as a significant therapeutic target for metabolic diseases. Activation of AMPK is a complex process that can be initiated by various stimuli, including cellular stress, hormones, and pharmacological agents. This guide focuses on the indirect activation mechanism of IL-6 and compares it with the direct and indirect mechanisms of well-established AMPK activators.

Comparative Analysis of AMPK Activators

The activation of AMPK by different molecules can lead to varied downstream effects, largely dependent on their mechanism of action. Below is a comparative summary of IL-6 and other common activators.

ActivatorMechanism of ActionKey Cellular Effects
Interleukin-6 (IL-6) Indirect: Increases intracellular cAMP levels, leading to an elevated AMP:ATP ratio.[1][2]Stimulates glycogen (B147801) breakdown, lipolysis, and fatty acid oxidation in skeletal muscle.[1][2]
AICAR Direct: Metabolized to ZMP, an AMP analog that allosterically activates AMPK.Increases glucose uptake and fatty acid oxidation. Can have AMPK-independent effects.
Metformin Indirect: Inhibits Complex I of the mitochondrial respiratory chain, increasing the AMP:ATP ratio.[3]Decreases hepatic glucose production and enhances insulin (B600854) sensitivity.[4]
A-769662 Direct: Allosterically activates AMPK, mimicking both the effects of AMP.[5][6]Potent activator with selectivity for β1-containing AMPK heterotrimers; inhibits fatty acid synthesis.

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and experimental procedures is essential for a clear understanding of AMPK activation.

Interleukin-6 Signaling to AMPK

The following diagram illustrates the signaling pathway from IL-6 receptor binding to the activation of AMPK and its downstream metabolic effects.

IL6_AMPK_Pathway IL6 Interleukin-6 IL6R IL-6 Receptor IL6->IL6R AC Adenylyl Cyclase IL6R->AC β-adrenergic signaling cAMP cAMP AC->cAMP AMP_ATP_ratio ↑ AMP:ATP Ratio cAMP->AMP_ATP_ratio Propranolol Propranolol (β-adrenergic antagonist) Propranolol->IL6R inhibits DDA 2',5'-dideoxyadenosine (Adenylyl Cyclase Inhibitor) DDA->AC inhibits AMPK AMPK AMP_ATP_ratio->AMPK Activation Metabolism Metabolic Effects (Glycogenolysis, Lipolysis, Fatty Acid Oxidation) AMPK->Metabolism

Caption: IL-6 activates AMPK indirectly via β-adrenergic signaling.

Experimental Workflow for Measuring AMPK Activation

This diagram outlines a typical workflow for assessing the effect of a compound on AMPK activity in a cellular context.

AMPK_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., C2C12 myotubes) treatment 2. Treat with Activator (e.g., IL-6, AICAR) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis protein_quant 4. Protein Quantification lysis->protein_quant western_blot 5. Western Blot (p-AMPK, p-ACC) protein_quant->western_blot kinase_assay 6. In vitro Kinase Assay protein_quant->kinase_assay

Caption: Workflow for analyzing AMPK activation in cultured cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings.

Protocol 1: In Vitro AMPK Kinase Assay

This assay measures the direct effect of a compound on the catalytic activity of purified AMPK.

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide (a synthetic substrate for AMPK)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)

  • Test compounds (e.g., IL-6, AICAR, Metformin, A-769662)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and [γ-³²P]ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified AMPK enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of AMPK in the presence of the test compound.

Protocol 2: Cellular AMPK Activation Assay (Western Blot)

This method assesses the phosphorylation status of AMPK and its downstream targets in cultured cells as an indicator of its activation.

Materials:

  • Cell culture medium and supplements

  • Cultured cells (e.g., C2C12 myotubes, HepG2 cells)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and grow cells to the desired confluency.

  • Treat the cells with the test compounds for the desired time and concentration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

The activation of AMPK by Interleukin-6 is an indirect process mediated by an increase in the cellular AMP:ATP ratio, a mechanism shared with metformin.[1][3] This contrasts with the direct allosteric activation by AICAR (via its metabolite ZMP) and A-769662.[5][6] Understanding these distinct mechanisms is critical for interpreting experimental results and for the development of targeted therapeutics for metabolic diseases. The provided protocols offer standardized methods for the independent verification and comparison of these and other potential AMPK modulators.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Procedural Guide for Ampk-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the novel research compound Ampk-IN-6 necessitates a cautious and systematic approach to its disposal. Researchers, scientists, and drug development professionals must handle such uncharacterized substances as potentially hazardous, adhering to institutional and regulatory guidelines to ensure safety and environmental protection.

In the absence of a specific SDS, the primary directive is to consult your institution's Environmental Health and Safety (EHS) office.[1][2] Disposal of unknown or novel chemical waste is a regulated process, and EHS is equipped to provide guidance tailored to your location and the nature of the substance.[1] Attempting to dispose of an uncharacterized chemical without expert consultation can lead to safety hazards and regulatory violations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following is a generalized, step-by-step procedure for the disposal of a novel compound like this compound. This protocol is based on established best practices for handling unknown research chemicals and should be adapted in consultation with your institution's EHS department.

1. Waste Identification and Segregation:

  • Treat as Hazardous: In the absence of specific data, assume this compound waste is hazardous.[3]

  • Segregate at the Source: Do not mix this compound waste with other chemical waste streams.[4] Use a dedicated and clearly labeled waste container.[4][5] The container must be compatible with the chemical; for instance, if the compound is dissolved in a solvent, the container must be resistant to that solvent.

2. Waste Container Labeling:

  • Label Clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4][6] Do not use abbreviations.

  • Include Composition: If the waste is a solution, list all components and their approximate percentages.

  • Date of Accumulation: Record the date when the first drop of waste is added to the container.

3. Waste Accumulation and Storage:

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4][6] This area should be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[4]

4. EHS Consultation and Waste Pickup:

  • Contact EHS: Once the waste container is nearly full, or if the research project involving this compound is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]

  • Provide Information: Be prepared to provide EHS with all available information about this compound, including its chemical structure (if known), the solvents used, and the total quantity of waste.

5. Documentation:

  • Maintain Records: Keep a detailed record of the generation and disposal of this compound waste. This documentation is crucial for regulatory compliance and for future reference.

Experimental Protocols for Waste Characterization

In some cases, EHS may require a basic characterization of the waste before they can accept it for disposal.[1] These tests should only be performed by trained personnel following a thorough risk assessment.

Test Objective Brief Methodology
pH Test To determine if the waste is corrosive.Use a calibrated pH meter or pH paper to measure the pH of an aqueous sample of the waste. A pH ≤ 2 or ≥ 12.5 is generally considered corrosive.[7]
Solubility Test To determine the solubility in common solvents.In a controlled setting, test the solubility of a small amount of the waste in water, ethanol, and other common laboratory solvents. This can help in selecting appropriate disposal routes.
Reactivity Test To check for incompatibility with other substances.On a small scale, and with extreme caution, test the reactivity of the waste with water, acids, and bases. Observe for any gas evolution, temperature changes, or precipitation.

Disclaimer: These are generalized tests. The specific tests required will be determined by your EHS office.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of a novel research chemical like this compound, the following diagrams illustrate the key decision points and the overall workflow.

Disposal_Workflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal A Start: this compound Waste Generated B Assume Waste is Hazardous A->B C Segregate from Other Waste Streams B->C D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' Composition & Date D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Keep Container Closed G->H I Contact EHS for Pickup H->I J Provide All Known Information I->J K Maintain Disposal Records J->K L End: Waste Removed by EHS K->L

Caption: A workflow for the safe disposal of this compound.

Signaling_Pathway_Disposal_Logic start Novel Compound (this compound) Waste sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Treat as Unknown/Hazardous sds_check->sds_no No consult_ehs Consult Institutional EHS Office sds_no->consult_ehs follow_protocol Follow General Disposal Protocol consult_ehs->follow_protocol

Caption: Decision logic for this compound disposal.

References

Personal protective equipment for handling Ampk-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ampk-IN-6, a comprehensive understanding of its handling, storage, and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the safety protocols for structurally similar small molecule kinase inhibitors and other AMPK activators, a robust set of safety guidelines can be established. These compounds are generally categorized as irritants and require careful handling to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles of the compound.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove, especially when handling concentrated solutions. Gloves should be inspected before use and changed frequently.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection If handling the solid compound where dust may be generated, or when working with solutions that may produce aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All respiratory protection should be used within a certified chemical fume hood.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, both in solid and solution form, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing (Solid Form): To minimize dust inhalation, weigh the solid compound in a fume hood. Use anti-static weigh paper or a weighing boat.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. If the solvent is volatile, ensure this is done in a fume hood.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Follow the manufacturer's specific storage temperature recommendations, which are typically at -20°C or -80°C for long-term stability.

Disposal Plan

All waste containing this compound, including empty containers, contaminated labware, and unused material, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: All waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations.

Experimental Workflow: Safe Handling of a Chemical Compound

The following diagram outlines the standard operating procedure for safely handling a chemical compound like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of laboratory chemicals.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound and other potent small molecule inhibitors.

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